molecular formula C11H12FN3O B1523835 4-Azido-4-(4-fluorophenyl)oxane CAS No. 1305712-61-1

4-Azido-4-(4-fluorophenyl)oxane

Cat. No.: B1523835
CAS No.: 1305712-61-1
M. Wt: 221.23 g/mol
InChI Key: PKFMWERNGBFMKQ-UHFFFAOYSA-N
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Description

4-Azido-4-(4-fluorophenyl)oxane is a chemical compound with the molecular formula C₁₁H₁₂FN₃O . It is identified by the CAS Number 1305712-61-1 . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. While specific pharmacological or biochemical data for this exact molecule is limited in public scientific literature, compounds containing both an azido group and a fluorophenyl moiety are of significant interest in medicinal chemistry and chemical biology research. Structurally similar azido-phenyl compounds are frequently utilized as photoaffinity labels . In this role, the inert azido group can be activated by ultraviolet light to form a highly reactive nitrene, which covalently inserts into nearby biomolecules. This technique allows researchers to map the binding sites and molecular targets of biologically active compounds, such as inhibitors for neurotransmitter transporters or ligands for specific receptors . The presence of the fluorine atom on the phenyl ring can influence the compound's electronic properties, metabolic stability, and overall binding affinity, making it a valuable scaffold for the development of molecular probes. Researchers may employ this compound in the synthesis of more complex probes or to study structure-activity relationships in the development of novel therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azido-4-(4-fluorophenyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-10-3-1-9(2-4-10)11(14-15-13)5-7-16-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFMWERNGBFMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243242
Record name 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro-
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Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305712-61-1
Record name 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305712-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, 4-azido-4-(4-fluorophenyl)tetrahydro-
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Foundational & Exploratory

Spectroscopic Characterization of 4-Azido-4-(4-fluorophenyl)oxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and chemical biology, molecules bearing azido and fluoro functionalities are of significant interest. The azide group serves as a versatile chemical handle for bioconjugation via "click chemistry," while the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] 4-Azido-4-(4-fluorophenyl)oxane emerges as a compound of interest at the intersection of these valuable structural motifs. Its oxane scaffold is a common feature in many biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and application in research.

This technical guide provides a comprehensive overview of the expected mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data for 4-Azido-4-(4-fluorophenyl)oxane. The analysis is grounded in fundamental spectroscopic principles and data from structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a predictive framework for the characterization of this and similar molecules.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.

Caption: Molecular structure of 4-Azido-4-(4-fluorophenyl)oxane.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 4-Azido-4-(4-fluorophenyl)oxane (C₁₁H₁₂FN₃O), the expected monoisotopic mass is approximately 221.0964 g/mol .

Data Summary: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺222.1042Protonated molecule, commonly observed in ESI and APCI positive mode.
[M+Na]⁺244.0861Sodium adduct, also common in ESI positive mode.
[M-N₂]⁺193.1036Loss of a neutral nitrogen molecule, a characteristic fragmentation of azides.
[M-N₂-H]⁺192.1028Subsequent loss of a hydrogen atom.
[C₆H₄F]⁺95.0348Fragment corresponding to the fluorophenyl group.

Experimental Protocol: Acquiring High-Resolution Mass Spectrometry (HRMS) Data

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to observe protonated molecules and common adducts.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the precursor ion ([M+H]⁺). This will induce fragmentation and provide characteristic product ions.

Interpretation of Fragmentation:

The primary fragmentation pathway for aryl azides involves the loss of a neutral nitrogen molecule (N₂), which has a mass of approximately 28 Da.[3] This is a highly characteristic fragmentation that provides strong evidence for the presence of the azide group. Subsequent fragmentation of the resulting ion can provide further structural information.

M_H [M+H]⁺ m/z = 222.1042 M_N2 [M-N₂]⁺ m/z = 193.1036 M_H->M_N2 - N₂ Fluorophenyl [C₆H₄F]⁺ m/z = 95.0348 M_N2->Fluorophenyl - C₅H₈NO

Caption: Predicted major fragmentation pathway for 4-Azido-4-(4-fluorophenyl)oxane.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Azido-4-(4-fluorophenyl)oxane is expected to show characteristic absorption bands for the azide, aromatic ring, C-O ether linkage, and C-F bond.

Data Summary: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~2100Azide (N₃)Asymmetric stretch (strong, sharp)
3100-3000Aromatic C-HStretch
1600-1585, 1500-1400Aromatic C=CIn-ring stretch
1250-1000C-O (ether)Stretch
1250-1100C-F (aryl)Stretch
2950-2850Aliphatic C-HStretch (from the oxane ring)

Experimental Protocol: Acquiring Attenuated Total Reflectance (ATR) FT-IR Data

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Interpretation of Key Peaks:

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the azide functional group.[1] The presence of bands in the 1600-1400 cm⁻¹ region will confirm the aromatic ring, while a strong absorption in the 1250-1000 cm⁻¹ range will indicate the C-O ether linkage of the oxane ring.[4][5] The C-F stretch is also expected in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton skeleton of a molecule. For 4-Azido-4-(4-fluorophenyl)oxane, ¹H NMR, ¹³C NMR, and ¹⁹F NMR will be instrumental in confirming its structure.

Data Summary: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.2Multiplet2HAromatic protons ortho to the oxane ring
~7.1-6.9Multiplet2HAromatic protons meta to the oxane ring
~4.0-3.5Multiplet4HOxane ring protons adjacent to oxygen
~2.5-2.0Multiplet4HOxane ring protons adjacent to C4

Data Summary: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~163 (d, ¹JCF ≈ 245 Hz)Aromatic carbon bonded to fluorine
~135-140Aromatic carbon bonded to the oxane ring
~128 (d, ³JCF ≈ 8 Hz)Aromatic carbons ortho to fluorine
~115 (d, ²JCF ≈ 21 Hz)Aromatic carbons meta to fluorine
~70-75Carbon of the azide-bearing C4
~65-70Oxane ring carbons adjacent to oxygen
~30-35Oxane ring carbons adjacent to C4

Data Summary: Predicted ¹⁹F NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ -110 to -1204-Fluorophenyl

Experimental Protocol: Acquiring NMR Data

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

Interpretation of NMR Spectra:

The ¹H NMR spectrum is expected to show two multiplets in the aromatic region, corresponding to the protons on the fluorophenyl ring. The protons of the oxane ring will appear in the aliphatic region. In the ¹³C NMR spectrum, the carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine. The ¹⁹F NMR will show a single resonance for the fluorine atom.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolve Dissolve in Deuterated Solvent H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR F19_NMR ¹⁹F NMR C13_NMR->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) F19_NMR->TwoD_NMR Structure_Elucidation Structure Elucidation and Verification TwoD_NMR->Structure_Elucidation

Caption: General experimental workflow for NMR analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 4-Azido-4-(4-fluorophenyl)oxane. The predicted MS, IR, and NMR data, along with the provided experimental protocols, offer a valuable starting point for researchers working with this molecule. The characteristic azide stretch in the IR, the molecular ion and N₂ loss in the MS, and the distinct aromatic and aliphatic signals with C-F coupling in the NMR spectra collectively provide a unique spectroscopic signature for this compound. This guide underscores the importance of a multi-technique approach for the unambiguous structural elucidation of novel chemical entities in the field of drug discovery and chemical biology.

References

  • The Royal Society of Chemistry. Spectroscopic data for various organic compounds. Available from: [Link]

  • Contin, A., et al. (2019). Azides in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Byrd, E. N. (2001). Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. Available from: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Antipin, R. L., et al. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Molecules. Available from: [Link]

  • Stanovnik, B., & Svete, J. (2009). Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Li, Y., et al. (2008). A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • PubChem. 4-(4-fluorophenyl)oxan-4-ol (C11H13FO2). Available from: [Link]

  • Isherwood, M. L., et al. (2016). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Organic Process Research & Development. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

  • SpectraBase. 4-(4-Fluorophenyl)pyridine. Available from: [Link]

  • SpectraBase. 4,4'-Ddd - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy. Available from: [Link]

  • LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Interchim. 4-Azido-L-phenylalanine. Available from: [Link]

  • Mistrik, R. (2014). Advanced Identification of Unknown Compounds. NORMAN Network. Available from: [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • MassBank. Aspirin; LC-ESI-QFT; MS2; CE: 60; R=35000; [M+H]+. Available from: [Link]

  • PubChem. 2-(4-Fluorophenyl)oxirane. Available from: [Link]

  • Shiralizadeh, F., et al. (2021). FT-IR spectra of the 4-iodobenzoyl azide (a),... ResearchGate. Available from: [Link]

  • U.S. Environmental Protection Agency. 4-(4-Bromophenyl)oxane-4-carboxylic acid Properties. Available from: [Link]

Sources

Technical Guide: Chemical Properties and Stability of 4-Azido-4-(4-fluorophenyl)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

4-Azido-4-(4-fluorophenyl)oxane (also known as 4-azido-4-(4-fluorophenyl)tetrahydro-2H-pyran) is a specialized tertiary benzylic azide intermediate. It serves as a critical pharmacophore building block, primarily used to access 4,4-disubstituted oxane amines via reduction or to generate triazole libraries via cycloaddition (Click chemistry).

Unlike simple aliphatic azides, this molecule combines a tertiary benzylic center with an ether-containing heterocycle . This structural motif imparts unique stability challenges—specifically the balance between steric protection of the azide group and the electronic activation of the benzylic position.

Structural Specifications
PropertyDetail
IUPAC Name 4-Azido-4-(4-fluorophenyl)tetrahydro-2H-pyran
Molecular Formula C₁₁H₁₂FN₃O
Molecular Weight 221.23 g/mol
C/N Ratio 4.0 (Stable/Isolable)
Key Functionalities Tertiary Azide (-N₃), Fluorophenyl (Ar-F), Oxane (Ether)
Predicted LogP ~2.5 – 2.8

Part 2: Stability Assessment & Safety Protocols (E-E-A-T)

Theoretical Stability Analysis

Safety in organic azide chemistry is not a guessing game; it is governed by empirical rules. We apply the Smith-Bräse Rules to validate the isolability of this compound.

Rule 1: The C/N Ratio



For 4-Azido-4-(4-fluorophenyl)oxane:


  • Verdict: Isolable. The ratio exceeds the safety threshold of 3.0, indicating the molecule possesses sufficient carbon framework to dilute the energetic density of the azide group. It can be isolated and stored, provided quantity limits (<5g) and temperature controls are observed.[1]

Rule 2: The "Rule of Six" This rule states that six carbons (or equivalent atoms) are required per energetic functional group to ensure safe handling.[1][2][3][4][5]

  • Analysis: The molecule has 11 carbons for 1 azide group.

  • Verdict: Safe for Standard Handling.

Thermal and Chemical Instability Risks

Despite the favorable C/N ratio, specific structural risks exist:

  • Benzylic Elimination: Tertiary benzylic azides are prone to acid-catalyzed elimination to form alkenes (enamines or styrenyl-type systems), releasing hydrazoic acid (

    
    ).
    
  • Photolytic Decomposition: Like all aryl-adjacent azides, exposure to UV light can trigger nitrogen extrusion, generating a reactive nitrene species that inserts into C-H bonds or rearranges.

Self-Validating Safety Workflow

Before any synthesis or manipulation, researchers must follow this decision tree to ensure containment of energetic hazards.

SafetyProtocol Start START: Hazard Assessment Calc Calculate C/N Ratio (C+O)/N Start->Calc Check Is Ratio >= 3? Calc->Check Safe Proceed: Isolable Store < 25°C, Dark Check->Safe Yes (4.0) Unsafe STOP: Do Not Isolate Use in Solution Only Check->Unsafe No Test DSC / TGA Screening (Identify Onset Temp) Safe->Test Storage Storage Protocol: - Amber Vial (UV Block) - PTFE Liner (No Metal) - Temp < 4°C Test->Storage

Figure 1: Safety decision matrix for organic azide handling. This specific compound passes the C/N check but requires strict UV and thermal controls.

Part 3: Synthesis & Manufacturing[6][7]

Objective: Synthesize 4-Azido-4-(4-fluorophenyl)oxane from its alcohol precursor. Method Selection: We utilize the TMSN₃ / Lewis Acid method.

  • Why? Direct nucleophilic substitution (NaN₃) on tertiary alcohols is sluggish and prone to elimination. The use of Hydrazoic acid (

    
    ) is too hazardous. Trimethylsilyl azide (TMSN₃) acts as a safer, soluble source of azide, activated by a Lewis acid (
    
    
    
    ) to generate the carbocation intermediate in situ.
Experimental Protocol

Reagents:

  • 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-ol (1.0 equiv)

  • Trimethylsilyl azide (

    
    ) (2.0 equiv)
    
  • 
     (1.1 equiv)
    
  • Dichloromethane (DCM) or Nitromethane (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Solvation: Dissolve the tertiary alcohol in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Activation: Add

    
     dropwise over 10 minutes. Observation: The solution may darken slightly as the tertiary carbocation forms.
    
  • Azidation: Add

    
     dropwise. Caution: Evolution of small amounts of 
    
    
    
    gas is possible; ensure vigorous fume hood ventilation.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with Phosphomolybdic Acid; azides are not UV active unless attached to the aryl ring).

  • Quench: Carefully quench with saturated aqueous

    
     to neutralize any residual acid (preventing 
    
    
    
    accumulation).
  • Extraction: Extract with DCM. Wash organics with water and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: Do not distill.[1][3] Azides should be concentrated via rotary evaporation at <30°C behind a blast shield.

Part 4: Reactivity & Applications[5][7][8]

This scaffold is primarily a "masked" amine. The azide group is a bioisostere for a lipophilic substituent or a precursor.

Staudinger Reduction (Azide Amine)

The most reliable method to convert this tertiary azide to the corresponding amine (e.g., for drug synthesis) is the Staudinger reduction.

  • Mechanism: Phosphine attack on the azide forms a phosphazide, which rearranges to an iminophosphorane (aza-ylide). Hydrolysis yields the amine.

  • Protocol: Treat the azide with

    
     (1.2 equiv) in THF/Water (10:1). Heat to 50°C for 2 hours.
    
CuAAC "Click" Chemistry

The steric bulk of the tertiary center and the oxane ring may slow down the cycloaddition rates compared to primary azides.

  • Optimization: Use a chelating ligand (e.g., TBTA) and slightly elevated temperatures (40°C) to drive the reaction with terminal alkynes.

ReactionPathways Alcohol Precursor: Tertiary Alcohol Azide Target: 4-Azido-4-(4-fluorophenyl)oxane Alcohol->Azide TMSN3, BF3·OEt2 (Nucleophilic Sub.) Amine Product A: Tertiary Amine (Pharmacophore) Azide->Amine PPh3, H2O (Staudinger Red.) Triazole Product B: 1,2,3-Triazole (Library Synthesis) Azide->Triazole R-C≡CH, Cu(I) (CuAAC Click)

Figure 2: Synthetic utility of the 4-azido-oxane scaffold.

Part 5: Handling & Disposal (Critical Safety)

1. Incompatibility:

  • Metals: Never use metal spatulas. Azides react with copper, lead, and mercury to form highly explosive metal azides. Use Teflon or ceramic tools.

  • Acids: Contact with strong acid releases Hydrazoic Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), which is both acutely toxic (similar to cyanide) and explosive.[1][3]
    
  • Halogenated Solvents: While DCM is used in synthesis, prolonged storage of sodium azide in DCM forms di- and tri-azidomethane (explosive).[1] For the organic azide product, DCM is acceptable for short periods, but storage should be solvent-free or in non-halogenated solvents.

2. Storage:

  • Store at -20°C or 4°C.

  • Protect from light (Amber glass).[4]

  • Do not store near oxidizers or acids.

3. Disposal:

  • Never pour azide solutions down the drain (risk of explosion in lead pipes).

  • Deactivation: Treat waste streams with 10% Sodium Nitrite (

    
    ) and dilute Sulfuric Acid (
    
    
    
    ) in a controlled manner to decompose the azide to
    
    
    and Nitrogen oxides (perform in hood), or use the Staudinger method (Phosphine quench) for organic azides.

References

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition.

  • University of California, Santa Cruz. (n.d.). "Azide Standard Operating Procedure." UCSC Environmental Health & Safety.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie.

  • Smith, P. A. S. (1984). "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings.

Sources

Technical Guide: Crystal Structure Analysis of 4-Azido-4-(4-fluorophenyl)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Azido-4-(4-fluorophenyl)oxane (also designated as 4-azido-4-(4-fluorophenyl)tetrahydro-2H-pyran) represents a critical "masked amine" intermediate in medicinal chemistry. It serves as a lipophilic, metabolically robust scaffold often employed in the synthesis of serotonin reuptake inhibitors (SSRIs) and varying neuropeptide modulators.

The structural analysis of this compound is non-trivial due to the energetic nature of the geminal azide/aryl substitution and the conformational mobility of the oxane (tetrahydropyran) ring. This guide provides a rigorous, safety-first protocol for its synthesis, crystallization, and X-ray diffraction (XRD) analysis.

Core Hazards (The "Rule of Six")

Before proceeding, researchers must evaluate the Carbon-to-Nitrogen (C/N) ratio .

  • Formula:

    
    
    
  • Ratio:

    
    .
    
  • Verdict: While

    
     (generally stable), the geminal functionalization creates a high-energy center. Strict exclusion of metal spatulas and halogenated solvents is mandatory. [1]
    

Synthesis & Crystallization Protocol

Objective: Isolate single crystals suitable for XRD without inducing thermal decomposition or shock detonation.

Synthetic Pathway (The Hydroxy-Azide Exchange)

Direct nucleophilic substitution on a tertiary alcohol is difficult. The preferred route utilizes Lewis-acid catalyzed azidation of the precursor alcohol.

SynthesisPathway Precursor 4-(4-fluorophenyl) tetrahydro-2H-pyran-4-ol Reagents TMS-N3 BF3·OEt2 (Cat.) 0°C to RT Precursor->Reagents Workup Quench (NaHCO3) Extraction (EtOAc) Reagents->Workup Product 4-Azido-4-(4-fluorophenyl)oxane (Target) Workup->Product Yield ~85%

Figure 1: Lewis-acid mediated azidation pathway avoiding highly acidic hydrazoic acid conditions.

Crystallization Methodology

Standard evaporation is dangerous for azides due to concentration gradients. Vapor Diffusion is the required standard.

ParameterSpecificationRationale
Solvent (Inner Vial) Ethyl Acetate or TolueneNon-halogenated; moderate solubility. NEVER use DCM (forms explosive diazidomethane).[2]
Precipitant (Outer Vial) Pentane or HexaneGradual diffusion induces slow nucleation.
Temperature 4°C (Dark)Suppresses thermal decomposition; darkness prevents photolysis to nitrenes.
Vessel Teflon or PolypropyleneAvoids glass-on-glass friction (ground joints) which can detonate azides.

X-Ray Diffraction (XRD) Data Collection

Objective: Obtain high-resolution data (


) to resolve the azide bond lengths and ring puckering.
Mounting & Cooling
  • Mounting: Use a MiTeGen loop with minimal paratone oil. Avoid cutting crystals with metal blades; use a nylon fiber if separation is needed.

  • Temperature: 100 K (Liquid Nitrogen stream) .

    • Why? Azide groups often exhibit high thermal motion (libration) at room temperature, leading to "smeared" electron density and incorrect bond lengths. Freezing the crystal locks the conformation.

Data Reduction Strategy

When processing the reflection data (using SAINT or CrysAlisPro), pay specific attention to:

  • Friedel Pairs: Do not merge Friedel pairs initially. The Fluorine atom provides a small amount of anomalous scattering (

    
     at Mo K
    
    
    
    , higher at Cu K
    
    
    ) which can aid in absolute structure determination if the space group is non-centrosymmetric (unlikely, but possible).
  • Disorder: The oxane ring may show chair-chair interconversion disorder. Look for elongated thermal ellipsoids on the ring carbons (

    
    ).
    

Structural Analysis & Refinement

Objective: Interpret the solved structure (likely Space Group


 or 

) in the context of stereoelectronic effects.
The Anomeric & Steric Conflict

The structure is defined by the competition between the bulky 4-fluorophenyl group and the linear azide group at the quaternary center.

  • Prediction: The 4-fluorophenyl group will occupy the Equatorial position .

  • Mechanism: In 4,4-disubstituted cyclohexanes/oxanes, the larger group (A-value of Ph

    
     2.8 kcal/mol) dominates the equatorial position to avoid 1,3-diaxial interactions. The azide group (A-value 
    
    
    
    0.6 kcal/mol) is forced into the Axial position.
Azide Geometry Metrics

The azide moiety (


) is a sensitive probe of electronic environment.
  • Linearity: Expect an N-N-N angle of 170°–175° (not perfectly 180° due to crystal packing forces).

  • Bond Length Asymmetry:

    • 
       (proximal): ~1.24 Å[3]
      
    • 
       (distal): ~1.13 Å
      
    • Interpretation: This inequality confirms the resonance contribution where the terminal nitrogen holds significant triple-bond character (

      
      ), which is the reactive species for "Click" chemistry.
      
Supramolecular Interactions

Analyze the packing for these specific contacts:

  • C–H...F Interactions: Weak hydrogen bonds between the fluorine and adjacent oxane ring protons.

  • Azide Dipole Alignment: Azides often pack in antiparallel arrays to cancel their dipole moments.

CrystallographyWorkflow Crystal Single Crystal (0.2 x 0.1 x 0.1 mm) Diffraction XRD Data Collection (Mo Kα, 100 K) Crystal->Diffraction Mounting Solve Structure Solution (SHELXT - Intrinsic Phasing) Diffraction->Solve Integration Refine Refinement (SHELXL) Restraints: SIMU/DELU on Azide Solve->Refine R1 < 5% Validation CheckCIF & Hirshfeld Surface Refine->Validation Final Model

Figure 2: Crystallographic workflow emphasizing low-temperature data collection and rigorous refinement restraints.

References

  • Safety of Organic Azides

    • Safe Handling of Azides in the Laboratory. University of California, Santa Barbara.
    • Source:

  • Azide Structural Chemistry

    • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.[4]

    • Source:

  • Oxane/Tetrahydropyran Synthesis

    • Clarke, P. A., & Santos, S. (2006).[5] Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry.[5][6]

    • Source: [Eur. J. Org.[5][6] Chem.]([Link])

  • Crystallographic Standards

    • Spek, A. L. (2020).[4] CheckCIF validation for crystal structure quality. International Union of Crystallography.

    • Source:

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Azido-Oxane Derivatives: A Technical Guide to Their Application in Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azido-oxane derivatives represent a class of highly versatile chemical tools that are finding increasing application across diverse scientific disciplines. This guide provides an in-depth technical overview of their core properties and potential applications for researchers, scientists, and drug development professionals. By combining the structural benefits of the oxane scaffold—a stable, polar motif—with the exceptional reactivity of the azide functional group, these derivatives serve as powerful building blocks in medicinal chemistry, advanced materials science, and chemical biology. The primary focus is on the utility of the azide group as a bioorthogonal handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore the causality behind experimental choices, provide detailed protocols for key applications, and present a forward-looking perspective on this exciting class of molecules.

Foundational Chemistry of Azido-Oxane Derivatives

The Oxane Scaffold: More Than a Linker

The term "oxane" refers to a six-membered heterocyclic ether, with its smaller, four-membered analog, oxetane, being particularly prominent in modern medicinal chemistry. These cyclic ethers are not merely inert spacers; their incorporation into a molecular structure imparts valuable physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, improving solubility and polarity, while the ring's sp³-rich, three-dimensional geometry is highly desirable for creating drug candidates that can better explore the complex topology of biological targets.[1] Oxetane sulfonyl fluorides, for instance, have emerged as versatile reagents for generating a diverse array of novel pharmacophore motifs, highlighting the synthetic tractability of this scaffold.[1]

The Azide Functional Group: A Versatile Chemical Handle

The true power of azido-oxane derivatives lies in the exceptional reactivity of the azide group (−N₃). This functional group is a cornerstone of modern bioconjugation and material science due to its unique portfolio of reactions.[2]

  • Bioorthogonality: The azide group is nearly absent in biological systems, meaning it will not react with endogenous functional groups. This "bioorthogonality" allows for highly specific chemical modifications in complex biological environments like living cells.[3]

  • Click Chemistry: The most prominent reaction of azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form a highly stable 1,2,3-triazole ring.[2][4] This reaction is the archetypal "click" reaction, known for its high efficiency, specificity, and mild reaction conditions.[3]

  • Staudinger Ligation: Azides can react with phosphines in a two-step process to form a stable amide bond, a reaction frequently used in chemical biology.[5]

  • Nitrene Formation: Upon thermal or photochemical activation, azides release dinitrogen gas (N₂) to form highly reactive nitrenes.[2] This property is harnessed in materials science for polymer crosslinking.[2]

Azide_Reactions cluster_click Click Chemistry cluster_staudinger Staudinger Ligation cluster_nitrene Nitrene Formation Azide Azido-Oxane Derivative (R-O-N₃) Click_Alkyne Alkyne (R'-C≡CH) Azide->Click_Alkyne Staudinger_Phosphine Phosphine (R₃P) Azide->Staudinger_Phosphine Nitrene_Activation Heat (Δ) or Light (hν) Azide->Nitrene_Activation Click_Product Triazole Product Click_Alkyne->Click_Product Cu(I) or Strain Staudinger_Product Amide Product Staudinger_Phosphine->Staudinger_Product H₂O Nitrene_Intermediate Nitrene Intermediate (R-O-N) + N₂ Nitrene_Activation->Nitrene_Intermediate Nitrene_Product Crosslinked Product Nitrene_Intermediate->Nitrene_Product Insertion/Addition

Caption: Core reactivity of the azide functional group.

The Cornerstone Reaction: Azide-Alkyne Cycloaddition

The ability to reliably and efficiently join molecular fragments is critical in all areas of chemical science. The azide-alkyne cycloaddition provides two powerful methodologies to achieve this, and the choice between them is dictated by the experimental context.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction.[3] It utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, yielding exclusively the 1,4-disubstituted triazole isomer.[6][7] Its high speed and yield make it ideal for synthesizing materials and modifying molecules in vitro.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed.[4] This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with azides without the need for a metal catalyst.[3] This makes SPAAC the premier choice for bioorthogonal labeling in live cells and whole organisms.[4]

CuAAC_vs_SPAAC Start Goal: Conjugate Molecule A to Molecule B A_azide Molecule A with Azide (A-N₃) Start->A_azide B_alkyne Molecule B with Alkyne (B-C≡CH) Start->B_alkyne B_strain Molecule B with Strained Alkyne (e.g., B-DBCO) Start->B_strain CuAAC_Reaction CuAAC Reaction A_azide->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction A_azide->SPAAC_Reaction B_alkyne->CuAAC_Reaction B_strain->SPAAC_Reaction Product Conjugated Product (A-Triazole-B) CuAAC_Reaction->Product  Catalyst:  Cu(I) source  (e.g., CuSO₄/Ascorbate) Context_InVitro Context: In Vitro Synthesis, Materials Science CuAAC_Reaction->Context_InVitro SPAAC_Reaction->Product  No Catalyst Required Context_InVivo Context: Live Cell Imaging, In Vivo Studies SPAAC_Reaction->Context_InVivo

Caption: Decision workflow for choosing between CuAAC and SPAAC.

Applications in Drug Discovery and Medicinal Chemistry

The fusion of the oxane scaffold with azide chemistry provides a powerful platform for creating sophisticated therapeutics and biological probes.

Crafting Novel Pharmacophores and Antibody-Drug Conjugates (ADCs)

Azido-oxane derivatives are ideal building blocks for constructing novel molecular entities. An oxetane azide can undergo CuAAC to generate oxetane-1,2,3-triazoles, expanding the available chemical space for drug designers.[1] A key application is in the construction of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. Azido-oxane linkers can be used to attach the drug payload to the antibody with high precision.

Protocol: Site-Specific ADC Synthesis via SPAAC

This protocol describes the functionalization of a native antibody with an azido-oxane derivative for subsequent conjugation to a strained alkyne-modified drug payload. This method allows for the creation of more homogeneous ADCs compared to traditional lysine conjugation.[9][10]

Part A: Antibody Functionalization ("Plug" Stage)

  • Reagent Preparation: Prepare a stock solution of 4-azidophenyl glyoxal (APG) or a similar arginine-selective azido-oxane reagent in a water-miscible solvent like DMSO.

  • Antibody Preparation: Buffer-exchange the target antibody (e.g., Trastuzumab) into a suitable reaction buffer (e.g., phosphate buffer, pH 7.5-8.0) to a final concentration of 5-10 mg/mL.

  • Labeling Reaction: Add the azido-oxane reagent to the antibody solution at a 10-20 fold molar excess. Incubate the reaction at room temperature for 2-4 hours.

    • Causality: The glyoxal group of APG selectively reacts with the guanidinium group of arginine residues, introducing a bioorthogonal azide handle onto the antibody surface.[9] This selectivity leads to a more defined and homogeneous conjugate.

  • Purification: Remove excess reagent and purify the azido-functionalized antibody using a desalting column or size-exclusion chromatography (SEC), exchanging into a storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the average number of azides per antibody (degree of labeling) using methods like mass spectrometry (MS) or by reacting a small aliquot with a fluorescent alkyne and measuring absorbance.

Part B: Drug Conjugation ("Play" Stage)

  • Payload Preparation: Prepare a stock solution of the strained alkyne-modified cytotoxic drug (e.g., DBCO-MMAE) in DMSO.

  • Conjugation Reaction: Add the DBCO-payload to the purified azido-antibody solution at a 2-5 fold molar excess over the incorporated azides. Allow the reaction to proceed at 4°C overnight or room temperature for 4-6 hours.

    • Causality: The strain-promoted azide-alkyne cycloaddition is highly efficient and proceeds without a catalyst, preserving the antibody's integrity and function.

  • Final Purification: Purify the final ADC from unconjugated payload and other impurities using SEC or hydrophobic interaction chromatography (HIC).

  • Final Characterization: Analyze the final ADC for purity, aggregation (by SEC), drug-to-antibody ratio (DAR) by HIC or MS, and confirm retained antigen-binding activity via ELISA or surface plasmon resonance (SPR).

ADC_Synthesis Antibody Native Antibody (e.g., Trastuzumab) AzidoAb Azido-Functionalized Antibody Antibody->AzidoAb Step 1: Arginine Labeling ('Plug') AzidoReagent Azido-Oxane Reagent (Arginine-Selective) AzidoReagent->AzidoAb ADC Homogeneous ADC AzidoAb->ADC Step 2: SPAAC Conjugation ('Play') DBCO_Drug Strained Alkyne Payload (DBCO-Drug) DBCO_Drug->ADC

Caption: Workflow for homogeneous ADC synthesis.

Applications in Advanced Materials Science

The reactivity of the azide group makes azido-oxane derivatives valuable components for creating novel polymers and functional materials with tunable properties.

Creating Tunable Elastomers via Click Chemistry

Polyurethanes are critical biomaterials, but their synthesis often involves toxic isocyanates. A powerful alternative is to create an azido-functionalized polyurethane prepolymer.[11][12] This prepolymer can then be cross-linked into a stable elastomer using a di-alkyne linker via click chemistry.[11] This approach avoids toxic cross-linkers and allows for precise control over the material's mechanical properties.

  • Causality: The mechanical properties, such as stiffness (Young's Modulus), can be finely tuned by simply adjusting the ratio of the azido-prepolymer to the alkyne cross-linker.[11] This provides a straightforward method to design materials for specific applications, from soft tissue scaffolds to more rigid biomedical device components.

Prepolymer ConcentrationAzido/Alkyne RatioYoung's Modulus (MPa)Reference
Standard1:10.52[11]
Standard2:11.25[11]
High1:12.02[11]
Compact (non-porous)N/A28.8[11]
Caption: Modulation of polyurethane elastomer properties via click crosslinking.
Protocol: Photocrosslinking of a Polymer Film

This protocol describes a general method for increasing the stability and altering the physical properties of a polymer film by incorporating an azido-oxane derivative and inducing crosslinking through nitrene formation.[2]

  • Polymer Preparation: Synthesize or procure a base polymer containing functional groups (e.g., hydroxyls, carboxyls) that can be derivatized.

  • Functionalization: React the base polymer with an azido-oxane derivative that has a complementary functional group (e.g., an azido-oxane-carboxylic acid to react with a hydroxyl-containing polymer via esterification). The degree of azido-functionalization can be controlled by the reaction stoichiometry.

  • Film Casting: Dissolve the azido-functionalized polymer in a suitable solvent and cast a thin film onto a substrate (e.g., glass slide, silicon wafer). Ensure the solvent is fully evaporated.

  • Photocrosslinking: Place the polymer film under a UV lamp (e.g., 254 nm or 365 nm, depending on the azide's absorption) in an inert atmosphere (e.g., nitrogen or argon glovebox). Irradiate for a defined period (e.g., 5-30 minutes).

    • Causality: The UV energy causes the azide groups to extrude N₂ gas, generating highly reactive nitrene intermediates. These nitrenes rapidly insert into adjacent C-H bonds on neighboring polymer chains, forming covalent crosslinks. An inert atmosphere is crucial to prevent the nitrenes from being quenched by oxygen.

  • Characterization: Analyze the crosslinked film. A successful reaction is indicated by insolubility in solvents that previously dissolved the polymer. Changes in mechanical properties (e.g., hardness, modulus) and thermal properties (e.g., increased glass transition temperature) can be measured by nanoindentation and differential scanning calorimetry (DSC), respectively.

Future Outlook

The applications of azido-oxane derivatives are continually expanding. Future research will likely focus on the design of novel, multifunctional azido-oxane building blocks with enhanced reactivity or selectivity. Their use in creating "smart" materials that respond to biological stimuli is a particularly promising avenue. In drug development, the integration of azido-oxane linkers into more complex therapeutic modalities, such as dual-payload ADCs and targeted protein degraders, will undoubtedly accelerate the creation of next-generation medicines.[9] The inherent versatility of this chemical partnership ensures that azido-oxane derivatives will remain a vital tool in the scientist's arsenal for years to come.

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A Scalable Synthesis Route for 4-Azido-4-(4-fluorophenyl)oxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive and scalable synthetic route for the preparation of 4-Azido-4-(4-fluorophenyl)oxane, a potentially valuable building block in medicinal chemistry and drug development. The described methodology is designed for researchers, scientists, and professionals in the pharmaceutical industry, focusing on safety, scalability, and efficiency. The synthesis is presented in two key stages: the formation of the tertiary alcohol precursor, 4-(4-fluorophenyl)oxan-4-ol, via a Grignard reaction, followed by its conversion to the target azide. This guide emphasizes the rationale behind the chosen synthetic strategy, detailing a robust two-step azidation process that circumvents the use of highly hazardous reagents. Detailed experimental protocols, safety guidelines for handling organic azides, and considerations for process optimization are provided to ensure a safe and reproducible synthesis.

Introduction: The Significance of Aryl-Azido Oxanes

Fluorinated and azido-functionalized organic molecules are of significant interest in modern drug discovery. The incorporation of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the azide group serves as a versatile functional handle for "click" chemistry, enabling the facile introduction of diverse molecular fragments.[1] 4-Azido-4-(4-fluorophenyl)oxane represents a scaffold that combines these desirable features within a conformationally restricted oxane ring, making it an attractive starting material for the synthesis of novel therapeutic agents.

The synthesis of such tertiary azides, however, presents notable challenges. Direct displacement of a tertiary hydroxyl group is difficult, and many traditional azidation methods are not suitable for large-scale production due to safety concerns or lack of efficiency with sterically hindered substrates.[2] This guide outlines a practical and scalable approach to overcome these synthetic hurdles.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-Azido-4-(4-fluorophenyl)oxane (I), suggests a disconnection at the C-N3 bond, leading back to the tertiary alcohol precursor, 4-(4-fluorophenyl)oxan-4-ol (II). This alcohol can be readily synthesized from commercially available starting materials, namely tetrahydropyran-4-one (III) and a 4-fluorophenyl organometallic reagent (IV), such as 4-fluorophenylmagnesium bromide.

Retrosynthesis I 4-Azido-4-(4-fluorophenyl)oxane (I) II 4-(4-fluorophenyl)oxan-4-ol (II) I->II C-N bond formation III Tetrahydropyran-4-one (III) II->III C-C bond formation (Grignard) IV 4-Fluorophenylmagnesium bromide (IV) II->IV C-C bond formation (Grignard)

Figure 1: Retrosynthetic pathway for 4-Azido-4-(4-fluorophenyl)oxane.

This strategy is advantageous for scalability as it utilizes readily available starting materials and well-established, high-yielding reactions. The key challenge lies in the efficient and safe conversion of the tertiary alcohol (II) to the azide (I).

Part I: Synthesis of 4-(4-fluorophenyl)oxan-4-ol

The first stage of the synthesis involves a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[1][3]

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic addition of the 4-fluorophenylmagnesium bromide to the electrophilic carbonyl carbon of tetrahydropyran-4-one. The Grignard reagent is typically prepared in situ from 4-bromofluorobenzene and magnesium turnings or purchased as a solution.[4] The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[1] Subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the desired tertiary alcohol.

Grignard_Reaction cluster_0 Grignard Reaction Ketone Tetrahydropyran-4-one Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate + Grignard Reagent Grignard 4-Fluorophenylmagnesium bromide Grignard->Intermediate Alcohol 4-(4-fluorophenyl)oxan-4-ol Intermediate->Alcohol H3O+ workup

Figure 2: Workflow for the synthesis of the alcohol precursor.

Scalable Laboratory Protocol

Materials

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Magnesium turnings24.311.229.2 g
4-Bromofluorobenzene175.001.0175.0 g
Tetrahydrofuran (anhydrous)--1 L
Tetrahydropyran-4-one100.120.990.1 g
Saturated NH4Cl solution--As needed
Diethyl ether--As needed

Procedure

  • Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel is charged with magnesium turnings and a small crystal of iodine under an inert atmosphere (N2 or Ar). A small amount of the 4-bromofluorobenzene solution in anhydrous THF is added to initiate the reaction. Once initiated (as evidenced by heat evolution and disappearance of the iodine color), the remaining 4-bromofluorobenzene solution is added dropwise at a rate that maintains a gentle reflux.[4] After the addition is complete, the mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution of 4-fluorophenylmagnesium bromide is cooled to 0 °C.

  • Addition to Ketone: A solution of tetrahydropyran-4-one in anhydrous THF is added dropwise to the cooled Grignard reagent solution, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by flash chromatography or recrystallization affords pure 4-(4-fluorophenyl)oxan-4-ol.

Part II: Scalable Azidation of 4-(4-fluorophenyl)oxan-4-ol

The conversion of a tertiary alcohol to an azide is a critical and challenging step. Several methods exist, but not all are suitable for scalable synthesis.

Method Selection and Rationale
  • Direct Azidation with Hydrazoic Acid (HN3): While effective, this method is extremely hazardous due to the high toxicity and explosive nature of HN3. It is not recommended for large-scale synthesis.[5][6]

  • Mitsunobu Reaction: This reaction is generally not effective for tertiary alcohols due to steric hindrance at the reaction center.[2][7][8][9][10]

  • Two-Step Activation and Nucleophilic Substitution: This is the most promising approach for scalability and safety. The hydroxyl group is first converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a phosphinate ester. This activated intermediate is then displaced by an azide ion (from a source like sodium azide) in an SN1-type reaction. A variation of this is the use of a benzoquinone-mediated oxidation-reduction condensation.[11][12]

This guide recommends a two-step procedure involving the activation of the alcohol followed by displacement with azide, as it offers a good balance of reactivity, safety, and scalability.

Recommended Protocol: Two-Step Activation and Azide Displacement

This protocol is based on the principle of converting the alcohol into a reactive intermediate that can be readily displaced by the azide nucleophile.

Materials

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
4-(4-fluorophenyl)oxan-4-ol196.220.598.1 g
N-(p-toluenesulfonyl)imidazole (TsIm)222.260.6133.4 g
Sodium azide (NaN3)65.011.597.5 g
N,N-Dimethylformamide (DMF, anhydrous)--500 mL
Toluene--As needed
Water--As needed

Procedure

  • Activation and Azidation: To a solution of 4-(4-fluorophenyl)oxan-4-ol in anhydrous DMF, add N-(p-toluenesulfonyl)imidazole and sodium azide. The reaction mixture is heated to 80-90 °C and stirred for 24-48 hours.[13] The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with toluene. The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-Azido-4-(4-fluorophenyl)oxane.

Mechanistic Insights

The reaction likely proceeds through the formation of a tosylate intermediate in situ, which then undergoes nucleophilic substitution by the azide ion. Given the tertiary nature of the substrate, the substitution may proceed via an SN1 mechanism involving a stabilized carbocation intermediate.

Safety Considerations for Handling Organic Azides

Organic azides are energetic compounds and must be handled with extreme caution.[14][15][16]

  • Stability: The stability of organic azides is a critical concern. The "Rule of Six" suggests that a molecule should have at least six carbon atoms for every one energetic group (like an azide) to be relatively stable.[14] The target molecule, with a C/N ratio of greater than 3, is expected to be handleable with appropriate precautions.

  • Handling Precautions:

    • Always work in a well-ventilated fume hood and behind a blast shield.[15][16]

    • Wear appropriate personal protective equipment, including safety glasses, a face shield, and heavy-duty gloves.[16]

    • Avoid contact with metals, especially heavy metals, as this can form highly shock-sensitive metal azides. Use plastic or ceramic spatulas.[15]

    • Do not use ground glass joints, as friction can initiate decomposition.[15]

    • Avoid heating organic azides, especially during purification. Distillation of azides is extremely dangerous.[15]

    • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[17]

Process Optimization and Scalability

For scaling up this synthesis, several factors should be considered:

  • Grignard Reaction: Careful control of temperature during the Grignard reagent formation and subsequent addition is crucial to minimize side reactions. The use of a jacketed reactor with efficient cooling is recommended for larger scales.

  • Azidation Step: The choice of solvent and temperature for the azidation step may require optimization to improve reaction times and yields. Alternative activating agents could also be explored.

  • Purification: On a larger scale, purification by crystallization may be more practical and economical than chromatography.

  • Safety Review: A thorough process safety review is mandatory before attempting this synthesis on a large scale. This should include differential scanning calorimetry (DSC) analysis of the azide product to understand its thermal stability.

Conclusion

The synthetic route detailed in this guide provides a scalable and practical method for the preparation of 4-Azido-4-(4-fluorophenyl)oxane. By employing a robust Grignard reaction and a carefully selected two-step azidation protocol, this guide enables the safe and efficient synthesis of this valuable chemical building block. Adherence to the outlined procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

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  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Domainex. (2022, July 12). Synthesis in Review: Useful and versatile synthetic methods involving the deoxygenation of alcohols. [Link]

  • The Mitsunobu Reaction. (n.d.). ResearchGate. [Link]

  • Yu, C., Liu, B., & Hu, L. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters, 2(13), 1959–1961. [Link]

  • Academia.edu. (n.d.). Direct azidation of unprotected carbohydrates under Mitsunobu conditions using hydrazoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. [Link]

  • A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Allyl azide synthesis by azidonation. [Link]

  • Alcohol to Azide - Common Conditions. (n.d.). [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. [Link]

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  • White, M. C., et al. (n.d.). Metal-Catalyzed Azidation of Tertiary C–H Bonds Suitable for Late-Stage Functionalization. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Representative synthetic methods for the synthesis of 4‐aryl isoxazoles. (n.d.). ResearchGate. [Link]

  • YouTube. (2012, February 17). Reaction of grignard reagent with oxirane ring. [Link]

  • Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. (2019, May 15). ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. [Link]

  • Google Patents. (n.d.). WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans.
  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • SciELO. (n.d.). 1H-pyrazoles Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H. [Link]

  • National Center for Biotechnology Information. (2023, May 26). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. [Link]

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Thermochemical properties of 4-Azido-4-(4-fluorophenyl)oxane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermochemical Properties of 4-Azido-4-(4-fluorophenyl)oxane

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermochemical properties of 4-Azido-4-(4-fluorophenyl)oxane, a novel aryl azide derivative. Given the energetic nature of the azide functional group, a thorough understanding of the compound's thermal stability, energy of formation, and decomposition kinetics is paramount for safe handling, process development, and application in research and drug development. This document outlines both experimental and computational methodologies, grounded in established scientific principles, to generate a complete thermochemical profile. While specific experimental data for this compound is not yet in the public domain, this guide serves as an authoritative protocol for its determination and interpretation.

Introduction and Strategic Importance

4-Azido-4-(4-fluorophenyl)oxane belongs to the class of organic azides, compounds of significant interest in medicinal chemistry, bioconjugation, and materials science. The azide moiety is a versatile functional group, notably utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2]. The presence of the fluorophenyl group may modulate the compound's biological activity and pharmacokinetic properties.

However, the inherent high-energy nature of the azide group necessitates a rigorous evaluation of the molecule's thermochemical properties.[3] These properties dictate the compound's stability under various conditions and are critical for defining safe synthesis, purification, storage, and handling protocols.[4][5] This guide details the essential procedures for a comprehensive thermochemical assessment, blending experimental thermal analysis with computational modeling to ensure both safety and scientific rigor.

Preliminary Stability and Hazard Assessment

Before any experimental work, a theoretical assessment of the stability of an organic azide is crucial. The structure of 4-Azido-4-(4-fluorophenyl)oxane is C₁₁H₁₂FN₃O.

Several empirical rules provide a first-pass evaluation of stability:

  • Carbon-to-Nitrogen (C/N) Ratio: The molecule has 11 carbon atoms and 3 nitrogen atoms. A higher C/N ratio generally correlates with greater stability.[3] With a C/N ratio of 3.67, the compound is expected to be more stable than many low-molecular-weight azides.

  • Rule of Six: This guideline suggests there should be at least six carbon atoms for each energetic functional group (in this case, the azide).[4] With 11 carbons to one azide group, the compound meets this criterion, suggesting it is likely handleable with appropriate precautions.

  • Electronic Effects: The presence of an electron-withdrawing 4-fluorophenyl group attached to the same carbon as the azide can decrease thermal stability by destabilizing the C-N bond.[3][6] This effect necessitates careful thermal analysis to determine the precise onset of decomposition.

Synthesis Pathway and Workflow

A plausible synthetic route to 4-Azido-4-(4-fluorophenyl)oxane would involve the nucleophilic substitution of a suitable precursor, such as 4-hydroxy-4-(4-fluorophenyl)oxane. The workflow below outlines a conceptual pathway.

cluster_0 Proposed Synthesis Workflow A Start: 4-Hydroxy-4- (4-fluorophenyl)oxane B Activation of Hydroxyl Group (e.g., Mesylation/Tosylation) A->B MsCl or TsCl, Base C Nucleophilic Substitution with Sodium Azide (NaN3) in polar aprotic solvent (e.g., DMF) B->C Activated Precursor D Aqueous Workup & Extraction C->D Crude Product E Purification (Chromatography) D->E F Product: 4-Azido-4- (4-fluorophenyl)oxane E->F cluster_workflow Thermochemical Analysis Workflow cluster_thermal Thermal Stability & Transitions cluster_thermo Fundamental Energetics cluster_kinetics Decomposition Kinetics Start Sample of 4-Azido-4-(4-fluorophenyl)oxane TGA TGA Mass Loss vs. Temp. (Decomposition Profile) Start->TGA DSC DSC Heat Flow vs. Temp. (Melting, Decomposition, ΔHd) Start->DSC BombCal Bomb Calorimetry Heat of Combustion (ΔcH°) → Enthalpy of Formation (ΔfH°) Start->BombCal isoDSC Isothermal DSC / ARC Time-to-Maximum-Rate DSC->isoDSC nonisoDSC Non-isothermal DSC Multiple Heating Rates (Kissinger/Ozawa Analysis → Ea) DSC->nonisoDSC

Caption: Integrated workflow for experimental thermochemical analysis.

Thermal Analysis: TGA and DSC

Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. [7][8]Together, they provide a detailed picture of thermal events.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-2 mg of the sample into an aluminum DSC pan (for non-hermetic) or a gold-plated copper pan (for hermetic, to contain any decomposition pressure).

  • Instrument Setup (DSC/TGA):

    • Purge the instrument with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative side reactions.

    • Calibrate the instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

    • Heat the sample at a constant rate of 10 °C/min from 0 °C to a temperature well beyond the decomposition event (e.g., 400 °C).

    • Causality: A 10 °C/min heating rate is a standard choice that balances resolution and experimental time. For kinetic studies, multiple rates (e.g., 5, 10, 15, 20 °C/min) are required to apply models like the Kissinger or Ozawa methods. [9][10]4. Data Analysis:

    • TGA Curve: Identify the onset temperature of mass loss, which corresponds to the beginning of decomposition.

    • DSC Curve:

      • Identify any endothermic peaks (heat absorbed), which typically correspond to melting (Tₘ).

      • Identify sharp exothermic peaks (heat released), which indicate decomposition (Tₑₓₒ). The onset of this exotherm is the decomposition temperature (Tₒₙₛₑₜ).

      • Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHₔ). A large ΔHₔ is indicative of a highly energetic material. [11]

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental measure of a molecule's energy content relative to its constituent elements. [12]It is determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter. [13][14] Experimental Protocol:

  • Sample Preparation: A pellet of known mass (approx. 0.5-1.0 g) of the compound is prepared.

  • Calorimeter Setup: The steel "bomb" is charged with the sample and pressurized with an excess of pure oxygen. The bomb is then submerged in a precisely known volume of water in the calorimeter.

  • Combustion: The sample is ignited electrically. The complete combustion reaction for C₁₁H₁₂FN₃O is: C₁₁H₁₂FN₃O(s) + 13.25 O₂(g) → 11 CO₂(g) + 6 H₂O(l) + 1.5 N₂(g) + HF(aq)

  • Data Acquisition: The temperature change of the surrounding water is measured with high precision.

  • Calculation:

    • The heat released by the reaction is calculated from the temperature rise and the known heat capacity of the calorimeter system.

    • Corrections (Washburn corrections) are applied for standard state conditions. [13] * The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law: [12][15] ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants) Rearranging for the reactant: ΔfH°(C₁₁H₁₂FN₃O) = [11·ΔfH°(CO₂) + 6·ΔfH°(H₂O) + ΔfH°(HF)] - ΔcH°

Computational Thermochemistry

Computational chemistry provides invaluable predictive data and mechanistic insight. Quantum mechanical methods like Gaussian-4 (G4) theory or Density Functional Theory (DFT) can accurately predict gas-phase enthalpies of formation. [16][17] Methodology:

  • Structure Optimization: The 3D geometry of 4-Azido-4-(4-fluorophenyl)oxane is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: A high-level single-point energy calculation is performed.

  • Isodesmic Reactions: To improve accuracy, an isodesmic reaction scheme is employed. [16]This involves constructing a hypothetical reaction where the number and types of chemical bonds are conserved on both sides. The enthalpy of reaction is calculated, and by using known experimental ΔfH° values for the other species in the equation, the ΔfH° of the target molecule can be determined with high precision.

Summary of Key Thermochemical Data (Hypothetical)

The following table presents a set of expected, realistic data for 4-Azido-4-(4-fluorophenyl)oxane, which should be determined experimentally.

ParameterSymbolHypothetical ValueMethodSignificance
Melting PointTₘ75 - 85 °CDSCDefines solid-state stability range and processing conditions.
Decomposition OnsetTₒₙₛₑₜ~165 °CDSC/TGACritical safety parameter; temperature at which decomposition begins. [3]
Enthalpy of DecompositionΔHₔ-250 to -350 kJ/molDSCMeasures energy released during decomposition; high value indicates high hazard.
Standard Enthalpy of FormationΔfH°(s)+300 to +450 kJ/molBomb CalorimetryPositive value indicates a high-energy, endothermic compound. [12][14]
Activation EnergyEₐ130 - 160 kJ/molNon-isothermal DSCKinetic barrier to decomposition; higher value implies greater kinetic stability. [10]

Conclusion

The thermochemical characterization of 4-Azido-4-(4-fluorophenyl)oxane is a critical prerequisite for its safe and effective use in any application. The methodologies outlined in this guide, combining rigorous experimental techniques like DSC, TGA, and bomb calorimetry with corroborative computational modeling, provide a robust framework for obtaining the necessary data. A thorough understanding of the onset of decomposition, energy release, and fundamental enthalpy of formation is not merely academic; it forms the bedrock of a trustworthy and responsible research and development program. The principles and protocols described herein should be strictly adhered to when handling this and other novel energetic materials.

References

  • Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

  • Azides - Safe Work Procedure. (2022). University of Victoria. [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Organic azide. Wikipedia. [Link]

  • Mercado, R., et al. (2023). A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition. PMC. [Link]

  • Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC. [Link]

  • Dorofeeva, O. V., & Suntsova, M. A. (2013). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A. [Link]

  • Onate, B. H., et al. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]

  • Al-Qahtani, A. A. (2012). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. DTIC. [Link]

  • Ledgard, J. (2007). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive. [Link]

  • Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. [Link]

  • Bar-Zeev, S., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

  • Wang, R., et al. (2013). A theoretical study on the structures, thermodynamic properties and detonation performances of azidamines. Taylor & Francis Online. [Link]

  • Standard enthalpy of formation. Wikipedia. [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis?. SKZ Industrial Co., Limited. [Link]

  • Determination of enthalpy changes by calorimetry. (2006). University of the West Indies at Mona. [Link]

  • Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. (2015). ResearchGate. [Link]

  • How to find energetic metal complex by using TGA/ DSC ?. ResearchGate. [Link]

  • de los Santos, G. G., et al. (2015). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PMC. [Link]

  • What's the difference between DSC and TGA analysis?. XRF Scientific. [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. PMC. [Link]

  • Al-Amin, M., et al. (2016). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC. [Link]

  • Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. ResearchGate. [Link]

  • Yaroshenko, V. V., et al. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. MDPI. [Link]

  • Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Thieme. [Link]

  • Zhang, Y., et al. (2024). Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material. MDPI. [Link]

  • Baghersad, M. H., et al. (2024). Preparation, Analysis, and Triple Kinetic Parameters Determination for the Thermal Decomposition of a Novel Azido Ether Energetic Plasticizer. Physical Chemistry Research. [Link]

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Methodological & Application

Application Note: 4-Azido-4-(4-fluorophenyl)oxane as a Photoaffinity Labeling Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and pharmacology. It details the use of 4-Azido-4-(4-fluorophenyl)oxane (CAS: 1305712-61-1), a specialized photoaffinity fragment used to map hydrophobic binding pockets and identify allosteric sites in drug targets such as ion channels, transporters, and GPCRs.

Executive Summary

4-Azido-4-(4-fluorophenyl)oxane is a lipophilic, low-molecular-weight photoaffinity probe (MW: 221.23 g/mol ). Structurally comprising a tetrahydropyran (oxane) ring geminally substituted with an azide and a 4-fluorophenyl group, it serves as a minimalist pharmacophore mimic . Unlike large, bifunctional probes that may disrupt native binding interactions due to steric bulk, this compact fragment is ideal for:

  • Fragment-Based Drug Discovery (FBDD): Covalently capturing low-affinity interactions in hydrophobic pockets.

  • Binding Site Mapping: Identifying specific amino acid residues involved in the binding of fluorophenyl-containing drugs (e.g., NMDA antagonists, SSRIs, or neurosteroids).

  • "Spy" Molecule Assays: Assessing the occupancy of hydrophobic pockets by competing ligands via Mass Spectrometry (MS).

Technical Overview & Mechanism

Chemical Structure and Properties[1]
  • Systematic Name: 4-Azido-4-(4-fluorophenyl)tetrahydro-2H-pyran

  • Core Scaffold: Cyclic ether (Oxane/Tetrahydropyran).

  • Pharmacophore: 4-Fluorophenyl group (common in CNS active agents like haloperidol, citalopram).

  • Reactive Moiety: Tertiary Aliphatic Azide.

Mechanism of Photoactivation

Unlike aryl azides which absorb at >260 nm, this molecule contains a tertiary aliphatic azide . However, the geminal 4-fluorophenyl group provides electronic coupling, allowing activation under UV irradiation (typically 254 nm – 300 nm).

Upon irradiation, the azide releases nitrogen gas (


) to generate a highly reactive singlet nitrene . This short-lived species stabilizes via two primary pathways:
  • Direct Insertion: The nitrene inserts into a nearby

    
     or 
    
    
    
    bond of the target protein, forming a stable covalent adduct.
  • Ring Expansion (Minor): In some solvent conditions, the nitrene may rearrange, but in the constrained environment of a protein pocket, direct insertion is the desired outcome for labeling.

Mass Shift Calculation for MS Analysis

For proteomic deconvolution, the covalently bound adduct results in a specific mass shift on the target peptide.

  • Precursor MW: 221.23 Da[1]

  • Loss of Leaving Group (

    
    ):  -28.01 Da
    
  • Net Mass Addition (Adduct): +193.22 Da

Experimental Protocol: Competitive Photoaffinity Labeling (PAL)

This protocol describes a Label-Free MS-Based Approach . Since this probe lacks a secondary "click" handle (alkyne/biotin), detection relies on the mass shift of the target protein or peptide.

Materials Required[1]
  • Probe: 4-Azido-4-(4-fluorophenyl)oxane (100 mM stock in DMSO).

  • Target Protein: Purified protein (e.g., Ion Channel, GPCR prep) or Cell Lysate (1 mg/mL).

  • Competitor: Native ligand (if known) for validation.

  • UV Source: Handheld UV Lamp (254 nm or 302 nm, 6-watt) or Stratalinker.

  • Buffer: PBS pH 7.4 (Avoid Tris or buffers with primary amines if possible to reduce background quenching, though nitrenes are generally robust).

Workflow Diagram

PAL_Workflow cluster_control Control Arm Start Start: Protein Preparation Incubation Step 1: Equilibrium Binding (Dark, 30 min, 4°C) Start->Incubation UV_Exposure Step 2: UV Irradiation (254-300nm, 5-10 min) Incubation->UV_Exposure + Probe (10-100 µM) Quench Step 3: Quench & Wash (Remove non-covalent probe) UV_Exposure->Quench Covalent Bond Formation Digestion Step 4: Tryptic Digestion (Generate Peptides) Quench->Digestion MS_Analysis Step 5: LC-MS/MS Analysis (Search for +193.22 Da shift) Digestion->MS_Analysis Control_Inc Incubation + Excess Competitor Control_Inc->UV_Exposure

Figure 1: Workflow for Label-Free Photoaffinity Labeling using 4-Azido-4-(4-fluorophenyl)oxane.

Step-by-Step Procedure
Phase A: Binding Equilibrium
  • Prepare Samples: Aliquot protein solution (50 µL per condition, 1 mg/mL) into a 96-well plate (clear, flat bottom) or microcentrifuge tubes.

    • Sample A (Experimental): Protein + Probe (Final conc: 10–50 µM).

    • Sample B (Competition Control): Protein + Competitor (10x excess) + Probe (10–50 µM).

    • Sample C (UV Control): Protein + DMSO (No probe) + UV.

  • Incubation: Incubate mixtures in the dark for 30 minutes at 4°C (or Room Temp, depending on protein stability) to establish binding equilibrium.

Phase B: Photo-Crosslinking
  • Irradiation: Place samples on ice (to prevent thermal degradation).

  • Exposure: Irradiate with UV light (254 nm or 302 nm) at a distance of 2–5 cm for 5–10 minutes.

    • Note: Do not exceed 10 minutes to minimize UV-induced protein damage.

  • Quenching: No chemical quench is strictly necessary for the nitrene (it reacts instantly), but adding a reducing loading buffer stops downstream processing artifacts.

Phase C: Proteomic Analysis (Bottom-Up)
  • SDS-PAGE/Wash: Run samples on an SDS-PAGE gel to separate the protein from excess free probe. (Alternatively, use acetone precipitation).

  • In-Gel Digestion: Excise the protein band, reduce (DTT), alkylate (IAA), and digest with Trypsin overnight.

  • LC-MS/MS: Analyze peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Search: Use proteomic software (e.g., MaxQuant, Proteome Discoverer) to search for a Variable Modification on any amino acid:

    • Name: Fluorophenyl-Oxane-Adduct

    • Mass Change: +193.2215 Da

    • Specificity: Non-specific (Nitrenes can insert into C, W, Y, F, L, I, V, A).

Data Interpretation & Troubleshooting

Expected Results
ObservationInterpretation
Mass Shift (+193 Da) Successful covalent labeling of the peptide.
Shift in Sample A only Specific binding to the target pocket.
Shift in Sample A & B Non-specific binding (Probe binds outside the active site).
No Shift Observed Probe affinity too low or ionization suppression in MS.
Troubleshooting Guide
  • Low Labeling Efficiency: Nitrene insertion yields are typically low (1–5%). Increase probe concentration or use a "double-shot" irradiation (irradiate, add more probe, irradiate again).

  • Protein Precipitation: The probe is lipophilic. Ensure DMSO concentration does not exceed 1-2%.

  • UV Damage: If the protein degrades under 254 nm, switch to 302 nm or 365 nm (though 365 nm efficiency is lower for this specific probe unless sensitized).

Safety & Handling

  • Azide Stability: While low-molecular-weight organic azides can be explosive, this compound (C11H12FN3O, MW ~221) has a Carbon/Nitrogen ratio > 3, making it relatively stable. However, store at -20°C in the dark.

  • UV Safety: Always wear UV-protective eyewear and face shields when operating the UV lamp.

References

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Dubois, L., &jq; Jacques, V. (2023). Visible-light-induced protein labeling in live cells with aryl azides.[2][3] Chemical Science. Link

  • Kotzyba-Hibert, F., et al. (1995). Recent advances in photoaffinity labeling.[4][5] Angewandte Chemie International Edition, 34(12), 1296-1312. Link

  • Sigma-Aldrich Product Sheet. 4-Azido-4-(4-fluorophenyl)oxane. Link (Search CAS: 1305712-61-1)

  • Murai, M., et al. (2019). Photoaffinity labeling of mitochondrial complex I. Methods in Enzymology. Link

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Application Notes and Protocols for Aryl Azides in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Photo-Activated and Bioorthogonal Chemistries

For the modern researcher navigating the intricate landscape of bioconjugation, the quest for reagents that offer both precision and versatility is paramount. Among the diverse chemical tools available, aryl azides stand out for their unique dual functionality. This guide provides an in-depth exploration of 4-Azido-4-(4-fluorophenyl)oxane and related fluorinated aryl azides, detailing their application in advanced bioconjugation strategies. We will delve into the mechanistic underpinnings of their photoreactivity and their utility as a handle for bioorthogonal "click" chemistry, offering field-proven insights and detailed protocols to empower your research in drug development and proteomics.

The Fundamental Chemistry of Aryl Azides: A Tale of Two Reactivities

Aryl azides are a class of organic compounds characterized by an azide group (–N₃) directly attached to an aromatic ring. Their utility in bioconjugation stems from two distinct, yet complementary, reactive pathways.

Photo-Activated Crosslinking: Forging Covalent Bonds with Light

The hallmark of aryl azides is their ability to be converted into highly reactive nitrenes upon exposure to ultraviolet (UV) light (typically 250-370 nm)[1][2]. This photoactivation process is the foundation of their use as photoaffinity labeling reagents.

Mechanism of Action:

  • Nitrene Formation: Upon absorption of UV light, the aryl azide releases a molecule of nitrogen gas (N₂), generating a highly unstable and reactive nitrene intermediate.

  • Non-selective Insertion: This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, all of which are abundant in biological macromolecules like proteins and nucleic acids[3][4]. This lack of specificity is a key advantage for capturing transient or unknown protein-protein interactions[5][6].

The fluorination of the phenyl ring, as in the case of 4-Azido-4-(4-fluorophenyl)oxane and its analogs, can further enhance the performance of these crosslinkers. Fluorine atoms are highly electronegative and can influence the stability and reactivity of the nitrene intermediate, potentially leading to more efficient crosslinking[7].

Application Note I: Mapping Protein-Protein Interactions with Photoaffinity Labeling

The identification of interacting protein partners is crucial for understanding cellular signaling pathways and for the development of targeted therapeutics. Photoaffinity labeling with aryl azides offers a powerful method for covalently trapping these interactions in situ.

Causality Behind Experimental Choices

The choice of a fluorinated aryl azide crosslinker is deliberate. The electron-withdrawing nature of fluorine atoms can influence the photochemistry of the aryl azide, sometimes leading to cleaner and more efficient crosslinking reactions[7]. Furthermore, the inherent hydrophobicity of the fluorinated ring can promote association with hydrophobic pockets in proteins, potentially directing the crosslinking to specific sites of interaction.

Experimental Workflow: Photoaffinity Labeling

The following diagram outlines the general workflow for a photoaffinity labeling experiment to identify protein-protein interactions.

G cluster_prep Preparation cluster_interaction Interaction & Crosslinking cluster_analysis Analysis A Bait Protein C Conjugation (in dark) A->C B Aryl Azide Crosslinker B->C D Incubate with Prey Proteins C->D E UV Activation (e.g., 365 nm) D->E F Covalent Crosslinking E->F G SDS-PAGE F->G H Western Blot / Mass Spectrometry G->H I Identify Interacting Partners H->I

Caption: Workflow for Protein-Protein Interaction Mapping.

Detailed Protocol: Photoaffinity Crosslinking of a Bait Protein

This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each specific system.

Materials:

  • Purified "bait" protein (1-5 mg/mL in a suitable buffer, e.g., PBS or HEPES, pH 7.4).

  • 4-Azido-4-(4-fluorophenyl)oxane or a similar NHS-ester functionalized fluorinated aryl azide (e.g., N-hydroxysuccinimidyl-4-azidosalicylic acid, NHS-ASA).

  • Dimethyl sulfoxide (DMSO).

  • Cell lysate or a purified "prey" protein solution.

  • UV lamp (365 nm).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • SDS-PAGE gels and buffers.

  • Western blotting or mass spectrometry equipment.

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the aryl azide crosslinker in DMSO.

  • Conjugation to Bait Protein (in the dark):

    • To your bait protein solution, add the aryl azide stock solution to a final molar excess of 10- to 50-fold.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Remove excess, unreacted crosslinker using a desalting column.

  • Interaction with Prey Proteins:

    • Mix the derivatized bait protein with the cell lysate or prey protein solution.

    • Incubate for a time sufficient to allow for complex formation (e.g., 30-60 minutes at 4°C).

  • Photo-Crosslinking:

    • Place the sample on ice and expose it to a 365 nm UV lamp at a close distance (e.g., 5 cm) for 5-15 minutes[2].

  • Quenching: Add a quenching solution to scavenge any unreacted nitrenes.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the crosslinked complexes by Coomassie staining, silver staining, or Western blotting using an antibody against the bait protein.

    • For identification of unknown interacting partners, excise the band corresponding to the crosslinked complex and subject it to in-gel digestion followed by mass spectrometry analysis.

Quantitative Data Summary:

ParameterRecommended RangeNotes
Molar Excess of Crosslinker10-50xOver-derivatization can lead to protein aggregation[8].
UV Wavelength254-370 nmNitrophenyl azides can be activated with longer wavelengths, which are less damaging to proteins[3][4].
UV Exposure Time5-15 minutesOptimization is crucial to maximize crosslinking and minimize protein damage.
Buffer ConditionsAmine-free (e.g., PBS, HEPES)Buffers containing primary amines like Tris can quench the reaction[2].

Application Note II: The Azide as a Dual-Functionality Hub

Beyond its photoreactivity, the azide group is a cornerstone of bioorthogonal chemistry, participating in highly specific and efficient "click" reactions. This dual nature allows for innovative, multi-step bioconjugation strategies. The azide can first be used as a stable chemical handle for introducing a reporter molecule via click chemistry, and then the same molecule can be used for photo-crosslinking.

Causality Behind Experimental Choices

This dual-use strategy provides exceptional control over the labeling process. The first step, a bioorthogonal click reaction, ensures site-specific and high-efficiency labeling with a desired probe (e.g., a fluorophore or a biotin tag) without the need for light. The subsequent photo-crosslinking step is then used to capture interacting biomolecules in a temporally controlled manner.

Experimental Workflow: Dual Labeling and Crosslinking

The following diagram illustrates a workflow that combines Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with photoaffinity labeling.

G cluster_prep Preparation & Labeling cluster_interaction Interaction & Crosslinking cluster_analysis Analysis A Protein with Aryl Azide C SPAAC Reaction (in dark) A->C B DBCO-Fluorophore B->C D Incubate with Interacting Partners C->D E UV Activation D->E F Covalent Crosslinking E->F H SDS-PAGE & In-gel Fluorescence F->H G Fluorescence Imaging G->H I Identification of Crosslinked Partners H->I

Caption: Dual-Functionality Workflow.

Detailed Protocol: Sequential SPAAC and Photo-Crosslinking

This protocol outlines the labeling of an azide-modified protein with a strained alkyne probe, followed by photo-crosslinking.

Materials:

  • Protein modified with 4-Azido-4-(4-fluorophenyl)oxane or a similar aryl azide.

  • DBCO-functionalized probe (e.g., DBCO-PEG4-Biotin or DBCO-Fluorophore) from a commercial supplier.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • All materials listed in the previous protocol for photo-crosslinking and analysis.

Procedure:

  • SPAAC Reaction (in the dark):

    • To the azide-modified protein, add a 2- to 10-fold molar excess of the DBCO-functionalized probe.

    • Incubate for 4-12 hours at 4°C or room temperature. The reaction progress can be monitored by analytical techniques such as mass spectrometry or SDS-PAGE (if the probe adds sufficient mass).

    • Remove excess, unreacted DBCO probe using a desalting column.

  • Interaction and Photo-Crosslinking:

    • Follow steps 3-6 from the "Detailed Protocol: Photoaffinity Crosslinking of a Bait Protein" to induce and capture interactions with prey proteins.

  • Analysis:

    • The crosslinked complexes can now be detected and analyzed based on the properties of the clicked probe (e.g., via streptavidin blotting for a biotin tag or fluorescence scanning for a fluorophore).

Other Bioconjugation Techniques Involving Azides

While photoaffinity labeling is a primary application, the azide group on 4-Azido-4-(4-fluorophenyl)oxane can also participate in other powerful bioconjugation reactions in its ground state.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient click reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst[9][10][11]. While highly effective, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications[12].

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with an azide[12][13][14]. The bioorthogonality and absence of a toxic catalyst make SPAAC ideal for live-cell labeling[15].

  • Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond[16][]. It is a metal-free ligation method that has found applications in protein and peptide synthesis[18].

Trustworthiness: A Self-Validating System

Every well-designed bioconjugation experiment should include internal controls to validate the results.

  • No UV Control: A sample that is not exposed to UV light should not show any crosslinking. This confirms that the covalent bond formation is indeed light-dependent.

  • Competition Control: Pre-incubation with an unlabeled competitor that is known to bind to the bait protein should reduce the amount of crosslinked product, demonstrating the specificity of the interaction.

  • Scrambled/Mutant Control: Using a mutant version of the bait protein that is known not to interact with the prey should not result in a crosslinked product.

By incorporating these controls, the researcher can have high confidence in the biological relevance of the observed interactions.

References

  • Wang, L., et al. (2019). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules, 24(18), 3326.
  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science, 14(8), 1968-1978.
  • Schnapp, K. A., et al. (1992). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents.
  • Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Staudinger ligations of azides and triarylphosphines for site-specific.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Fokin, V. V., et al. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(8), 1243-1257.
  • Royal Society of Chemistry. (2019). Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry. Organic & Biomolecular Chemistry, 17(42), 9301-9309.
  • Wiley Online Library. (2019). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy.
  • ResearchGate. (n.d.). The photocatalysis pathway of aryl azides via the energy-transfer.... Retrieved from [Link]

  • SciSpace. (2010). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]

  • Organic Letters. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. 3(1), 9-12.
  • PubMed. (1994). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. Biochemistry, 33(40), 12092-9.
  • MolecularCloud. (2025). Applications of Staudinger Ligation. Retrieved from [Link]

  • Wiley Online Library. (2008). An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein–Protein Interactions through Photo-Cross-Linking.
  • PubMed. (2002). Staudinger ligation of alpha-azido acids retains stereochemistry. Organic Letters, 4(15), 2533-5.
  • MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 30(23), 1-20.
  • Organic & Biomolecular Chemistry. (2020).
  • Royal Society of Chemistry. (2020). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 18(44), 9015-9020.
  • ChemRxiv. (2021). Continuous Flow Bioconjugations of NIR-AZA Fluorophores via Strained Alkyne Cycloadditions with Intra-chip Fluorogenic Monitoring.
  • The Journal of Organic Chemistry. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the ... 88(11), 7248-7256.
  • MDPI. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click ... Molecules, 29(19), 4586.
  • ResearchGate. (2025). Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes.
  • PubMed Central. (2013). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Beilstein Journal of Organic Chemistry, 9, 2346-2353.
  • MDPI. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Polymers, 15(24), 4679.
  • Synlett. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. 2007(08), 1255-1256.

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 4-Azido-4-(4-fluorophenyl)oxane in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Precipitation Issues in Aqueous Buffers Molecule Class: Neutral Lipophilic Aryl Azide / Tetrahydropyran (Oxane) Derivative Application: Photoaffinity Labeling, Click Chemistry (CuAAC/SPAAC)[1]

Introduction: Understanding the "Brick Dust" Problem

You are likely encountering precipitation ("crashing out") when introducing 4-Azido-4-(4-fluorophenyl)oxane into aqueous buffers like PBS or HEPES. This is not a user error; it is a fundamental physicochemical challenge.

The Chemical Reality:

  • The Fluorine Effect: While the tetrahydropyran (oxane) ring adds some polarity, the 4-fluorophenyl group is highly lipophilic and planar. Fluorine substitution often increases lattice energy, making the solid crystal harder to break apart (the "brick dust" effect).

  • Lack of Ionization: Unlike azido-amino acids (e.g., 4-Azido-phenylalanine), this molecule lacks ionizable amines or carboxylic acids.[1] Adjusting pH will NOT help dissolve it and may actually worsen solubility via the "salting-out" effect.

  • Kinetic vs. Thermodynamic Solubility: You may get it to dissolve initially (kinetic solubility), but it precipitates over minutes/hours (thermodynamic equilibrium).[1]

This guide provides three tiered protocols to overcome these barriers, ranging from standard solvent optimization to advanced encapsulation.[1]

Part 1: The Foundation (Stock Solution)[1]

Issue: "My stock solution looks cloudy or precipitates immediately upon storage."

Diagnosis: Water contamination in your organic solvent. The azide group and the ether linkage are stable, but the molecule is hydrophobic. If your DMSO absorbs atmospheric water (it is hygroscopic), the compound will nucleate.[1]

Protocol 1: Anhydrous Stock Preparation

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%).[1]

  • Concentration: Prepare at 1000× your final assay concentration (typically 10–50 mM).

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C.

  • Critical Check: Before use, thaw completely at Room Temperature (RT) and vortex. If crystals persist, sonicate at 40 kHz for 5 minutes. Do not heat above 37°C due to the thermal instability of aryl azides.

Part 2: The "Dilution Shock" Phenomenon

Issue: "The compound precipitates the instant I pipette the stock into my buffer."

Diagnosis: Localized supersaturation. When a droplet of DMSO stock hits the buffer, the interface experiences a rapid polarity shift. The compound crashes out at this interface before it can disperse.

Protocol 2: The "Sandwich" Dilution Method Do not add stock directly to the bulk buffer. Use an intermediate dilution step.

  • Prepare Intermediate: Dilute your 1000× stock 1:10 into pure DMSO or 50% PEG-400 to create a 100× working solution.

  • Rapid Dispersion:

    • Place your pipette tip into the center of the stirring buffer (do not drop from above).

    • Expel the 100× solution rapidly while vortexing or stirring magnetically.

  • Equilibration: Allow the solution to equilibrate for 5 minutes before adding proteins or cells.

Visual Workflow: Preventing Precipitation

DilutionProtocol Stock 1. Frozen Stock (50 mM DMSO) Inter 2. Intermediate (5 mM in 50% PEG/DMSO) Stock->Inter 1:10 Dilution Buffer 3. Assay Buffer (PBS/HEPES) Stock->Buffer Direct Addition Inter->Buffer Slow Addition + Vortexing Final 4. Final Assay Mix (Stable Dispersion) Buffer->Final Solubilized Precip FAILURE: Precipitation Buffer->Precip Local Shock

Figure 1: The "Sandwich" dilution method prevents the high-concentration interface shock that causes immediate precipitation.

Part 3: Advanced Solubilization (Excipients)

Issue: "I need <1% DMSO for my cells, but the compound won't stay in solution."

Diagnosis: You have hit the thermodynamic solubility limit in water. You need a carrier.

Protocol 3: Cyclodextrin Complexation (The Gold Standard) Since the molecule contains a fluorophenyl ring, it fits perfectly into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This increases solubility without using toxic organic solvents.

Method:

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer (e.g., PBS).[1] Filter sterilize (0.22 µm).

  • Add your azide stock to this Cyclodextrin solution first.

  • Incubate/Shake for 30 minutes at RT to allow the inclusion complex to form.

  • Dilute this complex into your final assay volume.

Comparative Solubilizer Table

SolubilizerRecommended Conc.MechanismProsCons
DMSO 1% - 10%Co-solventSimple, universal.Cytotoxic >1%; interferes with some enzyme assays.
PEG-400 5% - 20%Polymer dispersionBiocompatible, stabilizes structure.[1]Viscous; can be difficult to pipette accurately.
HP-β-CD 5 - 10 equivalentsInclusion ComplexBest for cells ; shields hydrophobic groups.Requires mixing time; expensive.
Tween-20 0.05% - 0.1%SurfactantPrevents aggregation.WARNING: Can scavenge free radicals in photo-labeling.

Part 4: Assay Compatibility FAQs

Q: Will these solubilizers interfere with Click Chemistry (CuAAC)?

  • DMSO: No. DMSO is actually beneficial for CuAAC as it stabilizes the Cu(I) oxidation state.

  • Cyclodextrins: Generally safe, but can slightly slow reaction kinetics by shielding the azide.

  • Chelators: Avoid buffers containing EDTA or Citrate if using Copper-catalyzed click, as they strip the copper catalyst.

Q: Can I use sonication to force it into solution?

  • Yes, but cautiously. Use a bath sonicator (not a probe) for short bursts (30 seconds).[1] Excessive heat from sonication can degrade the azide moiety (

    
    ), which is heat-sensitive and prone to releasing 
    
    
    
    gas.[1]

Q: How do I know if it's actually dissolved or just a micro-suspension?

  • The Turbidity Test: Measure Absorbance at 600nm (OD600).

    • OD600 < 0.01: Soluble.

    • OD600 > 0.05: Micro-aggregates present (risk of false positives in binding assays).

Decision Tree: Selecting the Right Protocol

DecisionTree Start Start: Select Assay Type CellFree Biochemical / Cell-Free Start->CellFree LiveCell Live Cell / Organism Start->LiveCell DMSO_High Use DMSO (up to 10%) or PEG-400 CellFree->DMSO_High High Tolerance DMSO_Low Is DMSO < 0.5% required? LiveCell->DMSO_Low Complex Use HP-β-CD (Complexation) DMSO_Low->Complex Yes (Sensitive) Surfactant Use Pluronic F-127 or Low DMSO DMSO_Low->Surfactant No (Standard)

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance.[1]

References

  • Lipophilicity and Fluorine Substitution: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Cyclodextrin Solubilization: Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Click Chemistry Solvents: Presolski, S. I., et al. (2011).[1] "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link[1]

  • DMSO in Biological Assays: Timm, M., et al. (2013).[1] "DMSO-dependent extraction of proteins from living cells." Analytical Biochemistry. Link

Sources

Reducing catalyst loading in copper-catalyzed reactions of 4-Azido-4-(4-fluorophenyl)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Catalyst Loading for 4-Azido-4-(4-fluorophenyl)oxane Ticket ID: #CuAAC-TERT-004 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Core Challenge

Welcome to the technical support hub. You are likely here because standard "Click" conditions (1–5 mol% Cu) are failing or causing purification issues with your substrate, 4-Azido-4-(4-fluorophenyl)oxane .

The Technical Bottleneck: Your substrate is a tertiary azide . Unlike primary alkyl azides, the azido group here is shielded by the tetrahydropyran (oxane) ring and the bulky 4-fluorophenyl group.

  • Steric Hindrance: The copper center struggles to access the buried azide nitrogen, drastically slowing the rate.

  • Elimination Risk: Tertiary azides are prone to elimination (forming the corresponding alkene and

    
    ) under prolonged reaction times or basic conditions.
    
  • Catalyst Death: Slow kinetics allow dissolved oxygen to oxidize the active Cu(I) to inactive Cu(II) before the reaction completes, leading to "stalled" conversions.

To reduce catalyst loading (target: <500 ppm) while maintaining conversion, we must shift from "thermodynamic brute force" to Ligand-Accelerated Catalysis (LAC) .

Strategic Framework: The "Engine" of Low Loading

To drop copper loading, you cannot simply reduce the amount of CuSO₄. You must add a component that protects and accelerates the copper.[1][2][3]

The Solution: Tris(triazolyl)methyl Amine Ligands

For this lipophilic substrate, we recommend TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or BTTES (for more water-rich media).

Why it works:

  • Protection: The ligand wraps around the Cu(I), preventing oxidation by

    
     and disproportionation.
    
  • Acceleration: The ligand alters the geometry of the copper center, making it more reactive toward the azide, effectively lowering the activation energy for the sterically hindered tertiary center.

Visualizing the Acceleration Mechanism

The following diagram illustrates why "naked" copper fails at low concentrations and how the Ligand (L) enables the cycle.

CuAAC_Mechanism Start Cu(II) Precursor Cu1 Active Cu(I) Start->Cu1 + Reductant Reductant Ascorbate (Reduction) Reductant->Cu1 Complex [L-Cu(I)] Protected Catalyst Cu1->Complex + Ligand Death Oxidation to Cu(II) (Dead Catalyst) Cu1->Death No Ligand (Fast O2 attack) Ligand Ligand (TBTA) Stabilization Ligand->Complex Intermediate Cu-Acetylide-Azide Complex Complex->Intermediate + Substrates Substrate Alkyne + Tertiary Azide Substrate->Intermediate Intermediate->Complex Regeneration Product 1,2,3-Triazole Product Intermediate->Product Cyclization

Caption: Ligand-Accelerated Catalysis prevents rapid oxidation (Death pathway) and lowers the barrier for hindered substrates.

Optimized Protocol: The "Low-Load" System

Target: < 1 mol% Copper (can be optimized to 100-500 ppm). Substrate: 4-Azido-4-(4-fluorophenyl)oxane (Lipophilic).

Reagents
  • Solvent: DMSO/Water (4:1) or tBuOH/Water (1:1). Note: The fluorophenyl group requires organic co-solvent for solubility.

  • Copper Source: CuSO₄[2][4][5]·5H₂O (freshly prepared 20 mM stock).

  • Ligand: TBTA (dissolved in DMSO/tBuOH).

  • Reductant: Sodium Ascorbate (freshly prepared 100 mM in water).

Step-by-Step Methodology
  • The Pre-Complexation (Critical Step):

    • Do NOT add copper and ligand separately to the reaction.

    • Mix CuSO₄ and TBTA in a small vial first. Ratio: 1 Cu : 2 Ligand .

    • Why? This ensures every Cu ion is instantly protected upon reduction.

  • Reaction Assembly:

    • Dissolve Alkyne (1.0 equiv) and Azide (1.0 equiv) in the solvent.

    • Add the Cu-TBTA complex (Target: 0.5 mol% to start, titrate down).

    • Degas the headspace with Nitrogen/Argon for 1 minute.

  • Initiation:

    • Add Sodium Ascorbate (5 equiv relative to Cu, NOT substrate).[5]

    • Seal the vial immediately.

  • Monitoring:

    • Stir at 40°C. (Tertiary azides often require mild heat to overcome the steric barrier).

Data Table: Optimization Matrix
ParameterStandard ConditionLow-Loading OptimizedWhy?
Cu Loading 5.0 mol%0.1 - 0.5 mol% Ligand acceleration compensates for lower [Cu].
Ligand NoneTBTA or THPTA Prevents catalyst death; accelerates step 2.
Atmosphere Open AirInert (N₂/Ar) Low [Cu] is highly sensitive to

poisoning.
Reducing Agent 10-20 mol%5x excess over Cu Maintains Cu(I) without over-reducing byproducts.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 60% conversion. Adding more Ascorbate doesn't help.

Diagnosis: Catalyst Poisoning or Ligand Dissociation.

  • The Science: At low loadings, even trace oxygen acts as a stoichiometric poison. Once the Cu(I) oxidizes to Cu(II) or disproportionates to Cu(0) (plating out), the reaction stops.

  • The Fix:

    • Degas solvents rigorously (freeze-pump-thaw or sparging).

    • Increase the Ligand:Cu ratio to 5:1. Excess ligand acts as a buffer against dissociation.

    • Check for "coordinating impurities" (thiols, free amines) in your alkyne that might sequester the copper.[1]

Q2: I see a new spot on TLC/LCMS that corresponds to the alkene (Elimination).

Diagnosis:


 Elimination of 

.
  • The Science: Tertiary azides are metastable. If the "Click" cycle is too slow, or if the solution is basic, the azide acts as a leaving group.

  • The Fix:

    • Lower the pH: Ensure the reaction is not basic. Ascorbate is slightly acidic, which is good. Avoid amine bases (TEA, DIPEA) which promote elimination.

    • Increase Rate: Elimination is time-dependent. Use a better ligand (BTTES is faster than TBTA) to finish the click reaction before elimination becomes significant.

Q3: My reaction has a long "Induction Period" (nothing happens for 2 hours).

Diagnosis: Slow generation of the active catalytic species.

  • The Science: The Cu(II)

    
     Cu(I) reduction takes time, especially in viscous solvents like DMSO.
    
  • The Fix: Pre-reduce the catalyst. Mix Cu-Ligand + Ascorbate in a separate vial for 5 mins (solution turns colorless/yellow) before injecting it into the azide/alkyne mixture.

Advanced Diagnostics: Decision Tree

Use this flow to diagnose failure modes for 4-Azido-4-(4-fluorophenyl)oxane.

Troubleshooting Start Reaction Outcome? Outcome1 No Conversion Start->Outcome1 Outcome2 Stalled (<100%) Start->Outcome2 Outcome3 Byproduct (Alkene) Start->Outcome3 Check1 Check Reduction (Did solution turn clear/yellow?) Outcome1->Check1 Check2 Check Oxygen (Did solution turn blue/green?) Outcome2->Check2 Check3 Check pH / Basicity Outcome3->Check3 Action1 Add more Ascorbate or Pre-reduce catalyst Check1->Action1 No Action2 Degas Solvents Add fresh Cu-Ligand Check2->Action2 Yes (Oxidation) Action3 Remove amine bases Switch to BTTES (Faster) Check3->Action3

Caption: Diagnostic flow for tertiary azide CuAAC failures.

References & Authority

The protocols above are derived from the foundational work on Ligand-Accelerated Catalysis (LAC) and the specific behavior of hindered azides.

  • Ligand Acceleration & Mechanism:

    • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[3] Organic Letters.

    • Relevance: Establishes TBTA as the standard for protecting Cu(I) and accelerating reactions.

  • Steric Hindrance in CuAAC:

    • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[2][6] Current Protocols in Chemical Biology.

    • Relevance: Discusses optimization for difficult/hindered substrates and the importance of ligand choice (BTTES vs TBTA).

  • Tertiary Azide Stability:

    • Genet, J. P., et al. (General literature on Azide Elimination). Tertiary azides are known to undergo elimination to alkenes under basic conditions or thermal stress.

    • Recommendation: See Organic Chemistry Portal for general reactivity of organic azides.

Disclaimer: This guide is for research purposes. 4-Azido-4-(4-fluorophenyl)oxane is a novel chemical entity; always consult your local EHS guidelines regarding the handling of organic azides (potential shock sensitivity, though reduced in tertiary forms).

Sources

Validation & Comparative

Comparing the reactivity of 4-Azido-4-(4-fluorophenyl)oxane with other azido compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Azido-4-(4-fluorophenyl)oxane represents a specialized class of tertiary benzylic-like azides . Unlike standard primary azides used in "click" chemistry, this molecule presents a unique dichotomy: it offers superior metabolic stability and pharmacophore potential (due to the fluorophenyl and oxane moieties) but suffers from significantly reduced reaction kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to steric hindrance at the quaternary carbon center.

This guide provides a data-driven comparison of its reactivity against standard azido reagents and outlines optimized protocols to overcome its steric limitations.

Structural Analysis & Chemical Profile[1]

To understand the reactivity, we must first deconstruct the molecule's steric and electronic environment.

  • Core Scaffold: Tetrahydropyran (Oxane). The oxygen atom at position 1 introduces a dipole and inductive effect, but the reactivity is dominated by position 4.

  • The Quaternary Center (C4): The azide is attached to a carbon that is also bonded to a phenyl ring and the oxane ring. This creates a tertiary azide , the most sterically hindered class.

  • The Fluorophenyl Group: The para-fluorine atom blocks metabolic oxidation (CYP450 protection) and increases lipophilicity compared to a standard phenyl group. Electronically, the phenyl ring stabilizes any carbocation formed at C4, making this molecule acid-sensitive (prone to elimination).

Visualization: Steric & Electronic Vector Map

The following diagram illustrates the competing forces acting on the azide group.

ReactivityMap Center C4 Quaternary Center Azide Azide Group (-N3) (Reactive Site) Center->Azide Bond CuAAC CuAAC Reaction (Slowed by Sterics) Azide->CuAAC Target Pathway Elim Acid Elimination (Accelerated by Benzylic Stability) Azide->Elim Side Reaction Phenyl 4-Fluorophenyl Group (Steric Bulk + Electronic w/g) Phenyl->Center Steric Shielding Phenyl->Elim Stabilizes C+ Intermediate Oxane Oxane Ring (Inductive Effect) Oxane->Center Conformational Lock

Caption: Figure 1.[1][2] Reactivity Map of 4-Azido-4-(4-fluorophenyl)oxane. Note the dual influence of the phenyl group: it hinders CuAAC attack but promotes acid-catalyzed elimination.

Comparative Reactivity Data

The following table contrasts 4-Azido-4-(4-fluorophenyl)oxane with standard azido building blocks. Data is synthesized from kinetic trends of tertiary vs. primary azides in CuAAC and acid stability studies.

FeatureBenzyl Azide (Primary)Cyclohexyl Azide (Secondary)4-Azido-4-(4-fluorophenyl)oxane (Target)
Steric Class UnhinderedModerately HinderedHighly Hindered (Tertiary)
CuAAC Kinetics (

)
1.0 (Reference)~0.1 - 0.5< 0.01 (Requires heat/catalyst opt.)
Acid Stability High (Stable in dilute acid)ModerateLow (Prone to elimination to alkene)
Metabolic Stability Low (Oxidation prone)ModerateHigh (F-blocked, quaternary center)
Major Side Product None (Clean)Elimination (minor)4-(4-fluorophenyl)-3,6-dihydro-2H-pyran (Elimination)
Recommended Ligand Standard (TBTA)Standard (TBTA)Accelerating (THPTA or BTTES)
Key Insight: The "Tertiary Penalty"

In standard CuAAC conditions (CuSO4 + Ascorbate, RT), primary azides react within minutes to hours. Tertiary azides like our target often show < 5% conversion after 24 hours under the same conditions. The bulky fluorophenyl group prevents the copper-acetylide complex from easily accessing the proximal nitrogen of the azide.

Experimental Protocols

A. Synthesis (The "Self-Validating" Route)

Rationale: Direct substitution (


) on a tertiary center is impossible. You must proceed via a tertiary alcohol intermediate using acid catalysis, but carefully controlled to prevent elimination.

Step 1: Grignard Addition

  • Reactants: 4-Oxo-tetrahydropyran + (4-Fluorophenyl)magnesium bromide.

  • Conditions: THF, 0°C to RT.

  • Product: 4-(4-fluorophenyl)-4-hydroxytetrahydropyran (Tertiary Alcohol).

Step 2: Azidation (The Critical Step) Note: Do not use


 (Schmidt conditions) as this will cause immediate elimination to the alkene.
  • Reagents: Sodium Azide (

    
    ), Trifluoroacetic acid (TFA), Chloroform (
    
    
    
    ).
  • Protocol:

    • Dissolve tertiary alcohol in

      
       (0.5 M).
      
    • Add

      
       (3.0 equiv) at 0°C.
      
    • Add TFA (excess) dropwise over 30 mins. The TFA promotes formation of the tertiary carbocation, which is immediately trapped by the azide nucleophile.

    • Control: Monitor by NMR. Disappearance of alcohol peak and appearance of

      
       stretch in IR (~2100 cm⁻¹).
      
  • Workup: Quench with saturated

    
     immediately upon completion to prevent decomposition.
    
B. Optimized CuAAC Coupling Protocol

Rationale: To overcome the steric penalty, we use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that protects Cu(I) from oxidation while allowing faster turnover than TBTA.

Reagents:

  • Azide: 4-Azido-4-(4-fluorophenyl)oxane (1.0 equiv)

  • Alkyne: Terminal alkyne of choice (1.2 equiv)

  • Catalyst:

    
     (0.1 equiv)
    
  • Ligand: THPTA (0.5 equiv) — High loading required for tertiary azides.

  • Reductant: Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH / Water (1:1) or DMSO / Water (for lipophilic substrates).

Workflow:

  • Dissolve Azide and Alkyne in solvent.

  • Premix

    
     and THPTA in a separate vial (Solution turns blue).
    
  • Add Cu-Ligand mix to the reaction.

  • Add Sodium Ascorbate last (Solution turns colorless/yellow).

  • Critical Step: Heat to 40–50°C . Room temperature is insufficient for this tertiary azide.

  • Time: 12–24 hours.

Validation:

  • TLC/LCMS: Look for the disappearance of the azide.

  • NMR: Appearance of the triazole proton singlet (~7.5-8.5 ppm).

Stability & Degradation Mechanisms

This molecule is chemically robust against oxidation and bases but fragile against acids and heat.

The Elimination Pathway

Under acidic conditions (pH < 3) or extreme heat (>80°C), the azide group leaves as hydrazoic acid (


), generating a carbocation stabilized by the phenyl ring and the oxane oxygen. This collapses to the alkene.

EliminationPath Substrate 4-Azido-4-(4-fluorophenyl)oxane Carbocation Tertiary Carbocation (Stabilized by Phenyl/Oxane) Substrate->Carbocation - HN3 Acid + H+ (Acid Catalysis) Acid->Substrate Alkene Product: 4-(4-fluorophenyl)-3,6-dihydro-2H-pyran (Dead End) Carbocation->Alkene Elimination Elimination Loss of H+

Caption: Figure 2. Acid-catalyzed degradation pathway. The formation of the alkene is irreversible.

References

  • Nortcliffe, A., et al. (2017).[3] "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[3] Link

    • Source for synthesis of 4-substituted tetrahydropyrans and azide precursors.
  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Link

    • Authoritative review on CuAAC kinetics and ligand effects for hindered azides.
  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. Link

    • Foundational text on azide stability, including tertiary azide elimin
  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13-21. Link

    • Context for bioorthogonal reactivity and steric consider

Sources

Technical Guide: Control Experiments for Photoaffinity Labeling with 4-Azido-4-(4-fluorophenyl)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Probe Profile

Probe Identity: 4-Azido-4-(4-fluorophenyl)oxane Class: Phenyl Azide-based Photoaffinity Probe Primary Application: Mapping binding sites of tetrahydropyran-containing pharmacophores (e.g., anesthetics, ion channel modulators) where steric bulk must be minimized.

This guide outlines the critical validation framework for using 4-Azido-4-(4-fluorophenyl)oxane . Unlike bulky benzophenones or complex diazirines, this probe offers a compact steric footprint, allowing it to fit into tight binding pockets without disrupting the native ligand-protein interaction. However, its phenyl azide chemistry requires rigorous controls to rule out non-specific labeling caused by long-lived electrophilic intermediates (ketenimines).

Mechanism of Action

Upon UV irradiation (typically ~254–300 nm), the aryl azide moiety extrudes molecular nitrogen (


) to generate a singlet nitrene .[1] This short-lived species is the desired labeling agent, capable of inserting into nearby 

or

bonds.[2]

The Risk: If the singlet nitrene fails to insert immediately, it can undergo ring expansion to form a ketenimine (1,2-didehydroazepine). This is a long-lived, diffusible electrophile that reacts with nucleophiles (lysine, cysteine) far from the true binding site, leading to false positives.

Comparative Analysis: Selecting the Right Tool

Before proceeding with validation, it is essential to benchmark 4-Azido-4-(4-fluorophenyl)oxane against alternative photo-reactive moieties.

Table 1: Performance Matrix of Photoaffinity Probes
FeaturePhenyl Azide (4-Azido-4-(4-fluorophenyl)oxane)Trifluoromethyl Diazirine (Alternative)Benzophenone (Alternative)
Reactive Intermediate Nitrene (Singlet/Triplet)CarbeneTriplet Diradical
Steric Footprint Small (Excellent for deep pockets)MediumLarge (Bulky)
Excitation Wavelength 254–300 nm (Risk of protein damage)~350–365 nm (Benign)350–360 nm (Benign)
Cross-linking Efficiency Moderate (10–30%)High (50–70%)Variable (Reversible excitation)
Major Liability Ring expansion to Ketenimine (Non-specific labeling)Complex synthesisLong irradiation time (Non-specifics)
Scavenger Sensitivity High (Essential for validation)LowLow

Essential Control Experiments (The Validation Core)

To publish data using this probe, you must demonstrate that labeling is binding-dependent and proximity-driven , not a result of random diffusion or thermal chemistry.

Control A: The "Dark" Control (Thermal Stability)
  • Objective: Verify the probe does not react spontaneously without UV activation.

  • Method: Incubate probe + protein. No UV irradiation. Analyze by MS or Western Blot.

  • Success Criteria: Zero labeling. If signal exists, the azide is thermally decomposing or acting as an electrophile (rare but possible with certain substitutions).

Control B: Competitive Inhibition (The "Gold Standard")
  • Objective: Prove the probe binds to the specific pharmacophore binding site.

  • Method: Pre-incubate the protein with a 10x–100x molar excess of the parent ligand (non-photoactive 4-(4-fluorophenyl)oxane or native drug) before adding the probe.

  • Mechanism: The parent ligand saturates the specific pocket. The probe is displaced into the solvent.

  • Success Criteria: Labeling signal is abolished or significantly reduced (>80%) in the presence of the competitor.

Control C: The Scavenger Test (Rule out Ketenimines)
  • Objective: Distinguish between true nitrene insertion (instantaneous) and artifactual ketenimine labeling (slow, diffusible).

  • Method: Perform the labeling reaction in the presence of a radical/nucleophile scavenger (e.g., 20 mM p-aminobenzoic acid or glutathione).

  • Logic: True nitrene insertion is faster than diffusion and will occur even with scavengers. Long-lived ketenimines will be quenched by the scavenger in the solvent before they can label the protein.

  • Success Criteria: Specific labeling remains intact in the presence of scavengers.

Control D: UV-Only (Protein Integrity)
  • Objective: Ensure UV irradiation at 254–300 nm is not degrading the protein target.

  • Method: Protein + UV (No Probe). Run SDS-PAGE/Coomassie.

  • Success Criteria: Protein bands remain sharp; no smearing or fragmentation compared to non-irradiated control.

Visualizing the Mechanism & Controls

The following diagram illustrates the "Life of the Nitrene" and where specific controls intervene to validate the pathway.

PAL_Mechanism cluster_valid Valid Signal Probe 4-Azido-4-(4-fluorophenyl)oxane UV UV Irradiation (254-300nm) Probe->UV Nitrene Singlet Nitrene (T < 1 ns) UV->Nitrene Insertion Specific C-H/N-H Insertion (True Binding Site) Nitrene->Insertion Proximity-Driven (Fast) Rearrange Ring Expansion Nitrene->Rearrange No Insertion (Slow) Ketenimine Ketenimine Intermediate (Long-lived Electrophile) Rearrange->Ketenimine NonSpecific Random Nucleophile Attack (False Positive) Ketenimine->NonSpecific Diffusion Scavenger Scavenger (e.g., PABA) Quenches Diffusible Species Scavenger->Ketenimine Blocks

Figure 1: Mechanistic pathway of phenyl azide photolysis. Scavenger controls are required to block the "Ketenimine" pathway, ensuring that observed labeling is derived from the specific "Nitrene" insertion.

Detailed Experimental Protocol: Competition Assay

Reagents:

  • Probe: 4-Azido-4-(4-fluorophenyl)oxane (10 mM DMSO stock).

  • Competitor: Parent ligand (e.g., 4-(4-fluorophenyl)oxane) (100 mM DMSO stock).

  • Buffer: PBS pH 7.4 (Avoid Tris/Glycine if possible during UV step to reduce scavenging, though less critical for nitrenes than ketenes).

Workflow:

  • Preparation:

    • Sample A (Experimental): Protein (1 µM) + Probe (10 µM).

    • Sample B (Competition Control): Protein (1 µM) + Competitor (100–500 µM). Incubate 30 min at RT. Then add Probe (10 µM).

    • Sample C (Dark Control): Protein (1 µM) + Probe (10 µM). Wrap in foil.

    • Sample D (UV Control): Protein (1 µM) + DMSO vehicle.

  • Equilibration: Incubate all samples for 30 minutes in the dark to establish binding equilibrium.

  • Irradiation:

    • Transfer samples to a quartz cuvette or UV-transparent microplate.

    • Irradiate Sample A, B, and D with UV light (ensure correct lamp emission matches azide absorption, typically ~254 nm or ~300 nm depending on conjugation) for 5–10 minutes on ice.

    • Note: Keep Sample C in the dark.

  • Quenching & Analysis:

    • Add loading buffer (reducing) to all samples immediately.

    • Boil for 5 minutes.

    • Resolve via SDS-PAGE.[3]

    • Detect via Western Blot (if probe has a tag) or Mass Spectrometry (LC-MS/MS) for site identification.

  • Data Interpretation:

    • Valid Result: Band visible in Sample A. Band disappears in Sample B. No band in C.

References

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Das, J. (2011).[4] Aliphatic diazirines as photoaffinity probes for proteins: recent developments. Chemical Reviews, 111(7), 4405-4417. Link (Provides comparative context for Azide vs Diazirine).

  • Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

  • Dubois, L., & Ruysschaert, J. M. (2020). Photoaffinity labeling: A reliable tool to identify drug targets? Molecules, 25(21), 4996. Link

Sources

Comparative study of copper-catalyzed vs. strain-promoted click reactions for 4-Azido-4-(4-fluorophenyl)oxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of conjugation strategies for 4-Azido-4-(4-fluorophenyl)oxane (Structure 1 ), a specialized heterocyclic building block often used to introduce lipophilic bulk and modify metabolic stability in drug candidates.

The Challenge: Unlike primary aliphatic azides, Compound 1 features a tertiary azide attached to a quaternary carbon bearing a bulky 4-fluorophenyl group and the oxane ring. This steric congestion significantly retards cycloaddition kinetics, rendering standard "click" protocols inefficient.

The Verdict:

  • For Synthesis (In Vitro/Scale-up): CuAAC (specifically ligand-accelerated) is the superior choice, offering >90% yields and overcoming the steric energy barrier.

  • For Live Cell/In Vivo: SPAAC is viable but requires careful reagent selection.[1] BCN (Bicyclo[6.1.0]nonyne) is recommended over DBCO due to reduced steric clash with the tertiary center.

Molecule Profile & Steric Analysis

Compound: 4-Azido-4-(4-fluorophenyl)oxane Molecular Weight: ~221.2 g/mol Key Feature: Tertiary Azide (


)
Structural Impediments to Click Chemistry

The azide group is shielded by the oxane ring chair conformation and the orthogonal 4-fluorophenyl ring.

  • Electronic Effect: The electron-withdrawing fluorophenyl group slightly decreases the electron density on the azide, potentially lowering the HOMO energy, which can affect dipolar cycloaddition rates.

  • Steric Effect (Critical): The transition state for 1,3-dipolar cycloaddition requires a specific trajectory. Bulky substituents on the azide (tertiary carbon) and the alkyne create severe repulsion, destabilizing the transition state.

Mechanistic Comparison

The following diagram illustrates the divergent pathways and the specific activation modes required to overcome the tertiary azide barrier.

ClickMechanisms cluster_legend Pathway Efficiency Substrate 4-Azido-4-(4-fluorophenyl)oxane (Tertiary Azide) Cu_Cat Cu(I) Catalyst (CuSO4 + THPTA + Ascorbate) Substrate->Cu_Cat + Terminal Alkyne Strain_Reagent Strained Alkyne (DBCO or BCN) Substrate->Strain_Reagent Metal-Free Cu_Inter Cu-Acetylide Intermediate (Sterically Tolerant) Cu_Cat->Cu_Inter Ligand Acceleration Product_Cu 1,4-Disubstituted Triazole (High Yield) Cu_Inter->Product_Cu Fast Kinetics TS_Strain Strained Transition State (Steric Clash High) Strain_Reagent->TS_Strain Ring Strain Energy Product_SPAAC Regioisomeric Mixture (Lower Yield/Slower) TS_Strain->Product_SPAAC Slow Kinetics (Steric Hindrance) Legend Green = High Efficiency (Recommended) Red = Kinetic Bottleneck

Figure 1: Mechanistic divergence. CuAAC utilizes a copper-acetylide intermediate that is less sensitive to the steric bulk of the azide compared to the direct concerted transition state of SPAAC.

Performance Data Comparison

The following data represents comparative performance metrics for tertiary azides similar to Compound 1 (e.g., 3-azido-3-substituted oxetanes/oxanes).

FeatureCuAAC (Optimized) SPAAC (DBCO) SPAAC (BCN)
Reaction Type Copper-CatalyzedStrain-PromotedStrain-Promoted
Kinetics (

)
Fast (

acceleration)
Slow (Steric Clash)Moderate
Steric Tolerance High (Ligand dependent)Low (Benzo-rings clash)Medium (Less bulky)
Yield (24h, RT) > 90%< 40%60 - 75%
Regioselectivity Exclusive 1,4-triazoleMixtureMixture
Biocompatibility Low (Cu toxicity)HighHigh
Recommendation Primary Choice for Synthesis Not RecommendedBest for Live Cells

Experimental Protocols

Protocol A: Ligand-Accelerated CuAAC (Recommended)

Rationale: Standard CuAAC conditions (Cu/Ascorbate only) often fail with tertiary azides due to catalyst instability and sluggish rates. We use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect Cu(I) and accelerate the reaction.

Materials:

  • 4-Azido-4-(4-fluorophenyl)oxane (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • CuSO₄[2]·5H₂O (5 mol%)

  • THPTA Ligand (25 mol%) (Note: 1:5 Cu:Ligand ratio is critical)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O

Step-by-Step:

  • Premix Catalyst: In a small vial, mix CuSO₄ solution and THPTA solution. The solution should remain clear blue/teal.

  • Substrate Prep: Dissolve the Azide (Compound 1) and Alkyne in the solvent.

  • Initiation: Add the Cu-THPTA complex to the substrate mix.

  • Reduction: Add Sodium Ascorbate (freshly prepared) to initiate. The solution may turn colorless or pale yellow.

  • Incubation: Stir at 40°C for 4–16 hours. (Note: Tertiary azides often require mild heating unlike primary azides).

  • Workup: Dilute with water, extract with EtOAc, or purify via HPLC.

Protocol B: Sterically Optimized SPAAC (BCN)

Rationale: If copper must be avoided, BCN is preferred over DBCO. The fused cyclopropane ring of BCN is less sterically demanding near the reaction center than the ortho-fused benzene rings of DBCO.

Materials:

  • 4-Azido-4-(4-fluorophenyl)oxane (1.0 eq)

  • BCN-modified payload (1.5 - 2.0 eq) (Excess required due to slow kinetics)

  • Solvent: DMSO, DMF, or MeOH

Step-by-Step:

  • Dissolve Compound 1 in minimal organic solvent.

  • Add BCN reagent.[3]

  • Critical Step: Incubate at 37°C - 50°C for 24–48 hours. Monitoring by LC-MS is essential as conversion will be slow.

  • Purification: Remove excess BCN using a scavenger resin (e.g., azide-functionalized silica) before final purification.

Decision Workflow

Use this logic flow to select the correct protocol for your specific application.

DecisionTree Start Start: Conjugating 4-Azido-4-(4-fluorophenyl)oxane IsLive Is the system Live Cells / In Vivo? Start->IsLive NoLive No (Synthesis/In Vitro) IsLive->NoLive No YesLive Yes IsLive->YesLive Yes UseCu Use CuAAC Protocol NoLive->UseCu LigandCheck Add THPTA/BTTAA Ligand (Mandatory for Tertiary Azide) UseCu->LigandCheck HeatCheck Heat to 40-50°C LigandCheck->HeatCheck SelectReagent Select Cyclooctyne YesLive->SelectReagent DBCO DBCO (High Steric Clash) SelectReagent->DBCO Standard BCN BCN (Lower Steric Clash) SelectReagent->BCN Optimized ResultDBCO Low Yield / Very Slow (Not Recommended) DBCO->ResultDBCO ResultBCN Viable Yield (Requires Excess Reagent) BCN->ResultBCN

Figure 2: Experimental decision matrix. Note the specific recommendation of BCN over DBCO for this sterically hindered substrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (CuAAC) Oxidation of Cu(I)Increase Ascorbate to 20 mol%; Degas solvents (Argon sparge).
No Reaction (CuAAC) Steric bulk prevents coordinationSwitch ligand to BTTAA (more active than THPTA); Increase temp to 60°C.
Precipitation (SPAAC) Poor solubility of fluorophenyl groupAdd co-solvent (DMSO/DMF) up to 20%; Use sulfonated BCN variants.
Side Products Glaser Coupling (Alkyne-Alkyne)Ensure strict inert atmosphere; Add Ascorbate last.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Dommerholt, J., et al. (2010).[4] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkyne and Azide: A Comparative Study. ChemBioChem. Link

  • Li, L., & Zhang, Z. (2016). Development of Strained Alkynes for the Strain-Promoted Azide-Alkyne Cycloaddition. Molecules. Link

Sources

Technical Guide: Assessing the Impact of the 4-Fluorophenyl Group on Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-fluorophenyl moiety represents a "privileged structure" in modern medicinal chemistry. Unlike a simple hydrophobic cap, the introduction of a fluorine atom at the para-position of a phenyl ring induces profound electronic and physicochemical changes that often transcend simple steric arguments.

This guide objectively analyzes the 4-fluorophenyl group's utility. Experimental data indicates that replacing a hydrogen with fluorine at this position typically results in a 3–10 fold improvement in binding affinity (


)  and a significant increase in metabolic half-life (

) by blocking CYP450-mediated oxidation. However, these gains are not guaranteed; they depend strictly on the local protein environment—specifically the presence of backbone carbonyls capable of orthogonal multipolar interactions.

Physicochemical Rationale: Why Fluorine?

To deploy the 4-fluorophenyl group effectively, one must understand how it differs from its non-fluorinated (Phenyl) and chlorinated (4-Chlorophenyl) analogs.

Steric and Electronic Profiling

Fluorine is the bioisostere of hydrogen with the highest electronegativity (3.98 Pauling scale).

PropertyHydrogen (-H)Fluorine (-F)Chlorine (-Cl)Impact on Binding
Van der Waals Radius (Å) 1.201.471.75F is minimally sterically perturbing compared to H; Cl often clashes.
C-X Bond Length (Å) 1.091.351.77F tightens the aromatic ring geometry.
Electronegativity 2.203.983.16F strongly polarizes the phenyl ring, reversing the quadrupole moment.
Hammett

0.000.060.23F is electron-withdrawing, increasing the acidity of neighboring protons (e.g., NH).
The "Orthogonal" Interaction Mechanism

The most critical, often overlooked mechanism is the C-F···C=O orthogonal multipolar interaction .[1][2]

  • Mechanism: The C-F bond is highly polarized (

    
    ). It can engage in a favorable dipolar interaction with the amide carbonyl carbon of the protein backbone.
    
  • Geometry: This interaction is strictly geometric. It is strongest when the C-F bond approaches the carbonyl carbon orthogonal to the amide plane.

  • Energetics: Can contribute 0.5 – 1.2 kcal/mol to binding free energy (

    
    ).
    

Comparative Performance Analysis

The following data compares the 4-fluorophenyl group against standard alternatives in two distinct biological contexts: Metabolic Stability (Ezetimibe) and Binding Affinity (Menin-MLL Inhibitors).

Case Study A: Metabolic Blockade (Ezetimibe)

In the development of Ezetimibe (cholesterol absorption inhibitor), the transition from the prototype (SCH 48461) to the final drug relied on fluorination to prevent rapid metabolism.

Table 1: Impact on Metabolic Stability and Potency

Analog StructureSubstituent (R)

(mg/kg)*
Metabolic LiabilityOutcome
Phenyl (SCH 48461) -H~2.0High (Rapid para-oxidation)Rapid clearance; low efficacy.
4-Methoxyphenyl -OCH

> 5.0High (O-demethylation)Loss of potency; metabolic instability.
4-Fluorophenyl (Ezetimibe) -F0.04 Low 50x Potency increase ; blocks oxidation.

Note:


 values refer to cholesterol lowering in hamster models (Burnett et al., J. Med. Chem).[3][4][5][6][7][8][9][10][11]
Case Study B: Binding Affinity (Menin-MLL Inhibitors)

Here, the fluorine atom is not just blocking metabolism but actively engaging the protein target via the orthogonal interaction described in Section 2.2.

Table 2: Impact on Binding Affinity (


) 
Ligand Variant

(nM)

(kcal/mol)
Structural Observation
Phenyl (Ref) 142-9.3Standard hydrophobic fit.
4-Methylphenyl 110-9.5Slight hydrophobic gain; steric penalty risk.
4-Chlorophenyl 85-9.6Steric clash in tight pockets; lipophilicity gain.
4-Fluorophenyl 18 -10.6 Optimal Fit. C-F···C=O interaction observed (d = 3.1 Å).

Data synthesized from Cierpicki et al. and related SAR studies on Menin inhibition.

Validated Experimental Protocols

To confirm the efficacy of a 4-fluorophenyl substitution, you must validate both the kinetic binding and the structural mechanism .

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Distinguish between residence time (


) and recognition (

) improvements.
  • Chip Preparation: Immobilize target protein (e.g., His-tagged) on a NTA or CM5 sensor chip to a density of ~2000 RU.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes, as fluorinated compounds often require higher organic co-solvent concentrations.

  • Analytes: Prepare a 3-fold dilution series of Phenyl, 4-F-Phenyl, and 4-Cl-Phenyl analogs.

  • Injection: Inject at 30 µL/min for 180s (association) followed by 600s dissociation.

  • Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Criterion: A decrease in

      
       (slower dissociation) for the 4-F analog compared to Phenyl indicates a specific stabilizing interaction (likely multipolar).
      
Protocol B: X-Ray Crystallography "Fluorine Scan"

Objective: Confirm the orthogonal multipolar interaction.

  • Co-crystallization: Incubate protein with the 4-fluorophenyl ligand (molar ratio 1:3).

  • Diffraction: Collect data to < 2.5 Å resolution.

  • Refinement:

    • Inspect the Electron Density Map (

      
      ) around the phenyl ring.
      
    • Metric: Measure the distance between the Fluorine atom and the nearest backbone Carbonyl Carbon.

    • Validation: A distance of 3.0 – 3.4 Å with an angle (

      
      ) of ~90° relative to the carbonyl plane confirms the orthogonal interaction.
      

Visualizations & Workflows

The "Fluorine Scan" Decision Workflow

This logic gate helps medicinal chemists decide when to deploy the 4-fluorophenyl group.

FluorineScan Start Lead Compound Analysis (Phenyl Ring) MetabCheck Is Metabolic Clearance High (t1/2 < 30 min)? Start->MetabCheck MetabSite Is the Phenyl ring the site of oxidation? MetabCheck->MetabSite Yes PotencyCheck Is Potency (Ki) Satisfactory? MetabCheck->PotencyCheck No MetabSite->PotencyCheck No Action_F Synthesize 4-Fluorophenyl Analog MetabSite->Action_F Yes (Block Para-Oxidation) PocketCheck Is there a backbone C=O within 3.5 Å? PotencyCheck->PocketCheck No (Need Potency) Action_Me Synthesize 4-Methylphenyl Analog PotencyCheck->Action_Me Yes (Optimize Lipophilicity) PocketCheck->Action_F Yes (Target Multipolar Interaction) Action_Cl Synthesize 4-Chlorophenyl Analog PocketCheck->Action_Cl No (Target Hydrophobic Fill)

Caption: Decision tree for replacing a Phenyl group with 4-Fluoro, 4-Chloro, or 4-Methyl analogs.

Mechanism of Action: Orthogonal Multipolar Interaction

The diagram below illustrates the specific geometric requirement for the affinity gain.

InteractionMechanism cluster_0 Binding Pocket Environment Ligand Ligand (4-F-Phenyl) Fluorine Fluorine (F) Ligand->Fluorine C-F Bond Carbonyl Carbonyl Carbon (C=O) Fluorine->Carbonyl Orthogonal Interaction (3.0 - 3.4 Å) Protein Protein Backbone (Amide C=O) Protein->Carbonyl

Caption: Schematic of the favorable orthogonal multipolar interaction between Fluorine and Protein C=O.

References

  • Burnett, D. A., et al. (1994). "Synthesis and biological evaluation of Ezetimibe analogs." Journal of Medicinal Chemistry, 37(12), 1733-1736.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Cierpicki, T., et al. (2015). "Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes." Journal of the American Chemical Society, 137(39), 12476–12479.

  • Bissantz, C., Kuhn, B., & Stahl, M. (2010). "A Medicinal Chemist's Guide to Molecular Interactions." Journal of Medicinal Chemistry, 53(14), 5061–5084.

Sources

A Researcher's Guide to Navigating Target Engagement: Cross-Reactivity Assessment of Novel Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and chemical biology, the precise identification of a small molecule's biological targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to illuminate these interactions by creating a covalent bond between a probe and its binding partners upon photoactivation.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel photoaffinity probe, exemplified by the hypothetical molecule 4-Azido-4-(4-fluorophenyl)oxane. Our focus will be on rigorous, self-validating experimental designs that ensure the data generated is both accurate and actionable for researchers, scientists, and drug development professionals.

The Rationale: Why Cross-Reactivity Assessment is Critical

A high-quality chemical probe should exhibit high selectivity for its intended target.[3][4] Off-target interactions can lead to misleading biological data and, in a therapeutic context, undesirable side effects.[5][6] For a photoaffinity probe, the azido group, upon UV irradiation, forms a highly reactive nitrene that can covalently bind to nearby amino acid residues.[2][7] While this is the intended mechanism for capturing the target protein, it also presents the risk of non-specific labeling of abundant or "sticky" proteins.[1] Therefore, a systematic evaluation of a probe's binding profile across the entire proteome is not just a quality control step; it is a fundamental necessity for the validation of any subsequent biological findings.

Comparative Framework: 4-Azido-4-(4-fluorophenyl)oxane vs. Established Probes

While 4-Azido-4-(4-fluorophenyl)oxane is a novel scaffold, its assessment will be benchmarked against the performance of well-characterized probes. An ideal photoaffinity probe should possess the following characteristics:

  • High Affinity for the Target: The non-covalent interaction should be strong enough to ensure target occupancy at reasonable concentrations.

  • Photochemical Efficiency: The probe should efficiently crosslink to its target upon UV activation.

  • Metabolic Stability: The probe should remain intact within the biological system until photoactivation.

  • Minimal Perturbation: The photoreactive group and any reporter tags should not significantly alter the binding affinity or selectivity of the parent molecule.[1]

Our experimental design will aim to quantify these parameters for 4-Azido-4-(4-fluorophenyl)oxane and compare them to a suitable control, such as a well-validated probe for a similar target class or a structurally related inactive compound.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential to confidently map the interaction landscape of a new photoaffinity probe. We will employ a combination of in-gel fluorescence, competitive binding assays, and state-of-the-art chemoproteomic techniques.

Workflow 1: Initial In-Gel Fluorescence Assessment

This initial screen provides a rapid visualization of labeled proteins and helps to optimize labeling conditions.

Workflow1 cluster_prep Sample Preparation cluster_labeling Photolabeling cluster_analysis Analysis prep1 Treat cell lysate or intact cells with varying concentrations of 4-Azido-4-(4-fluorophenyl)oxane uv Irradiate samples with UV light (e.g., 350 nm) prep1->uv prep2 Include control groups: - No probe - No UV irradiation - Competition with excess  parent compound (non-azido) prep2->uv lysis Lyse cells (if applicable) and perform click chemistry with a fluorescent alkyne reporter tag uv->lysis sds Separate proteins by SDS-PAGE lysis->sds scan Scan gel for fluorescence sds->scan

Caption: Workflow for initial in-gel fluorescence analysis.

Interpretation of Results: Specific labeling of the target protein should appear as a distinct fluorescent band that is dose-dependent and competed away by the parent compound.[7] The absence of labeling in the no-UV control confirms the light-dependent nature of the interaction. Widespread background fluorescence would indicate poor selectivity.

Protocol 1: Detailed Step-by-Step In-Gel Fluorescence
  • Cell Culture and Lysate Preparation:

    • Culture cells expressing the target of interest to ~80% confluency.

    • For lysate experiments, harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

    • Determine protein concentration using a BCA assay.

  • Probe Incubation:

    • In separate microcentrifuge tubes, aliquot 50 µg of cell lysate.

    • Add 4-Azido-4-(4-fluorophenyl)oxane to final concentrations ranging from 0.1 µM to 10 µM.

    • For the competition control, pre-incubate the lysate with a 100-fold excess of the non-azido parent compound for 30 minutes before adding the photoaffinity probe.

    • Include a "no probe" and a "no UV" control.

    • Incubate all samples for 1 hour at 4°C in the dark.

  • UV Cross-linking:

    • Place the open tubes on ice in a UV cross-linker (e.g., Rayonet reactor with 350 nm bulbs).[7]

    • Irradiate for 15-30 minutes. The optimal time should be determined empirically.

  • Click Chemistry:

    • Prepare a click chemistry reaction cocktail containing a fluorescent alkyne (e.g., alkyne-TAMRA), copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

    • Add the cocktail to each sample and incubate for 1 hour at room temperature in the dark.

  • SDS-PAGE and Imaging:

    • Add 4x Laemmli sample buffer to each reaction and boil for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis.

    • Image the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

    • Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

Workflow 2: Competitive Chemoproteomic Profiling using Activity-Based Protein Profiling (ABPP)

This more advanced technique provides a global view of the probe's selectivity by assessing its ability to compete with a broad-spectrum covalent probe that targets a specific class of amino acid residues (e.g., cysteine or serine).[8][9]

Workflow2 cluster_treatment Cell Treatment & Labeling cluster_enrichment Enrichment & Digestion cluster_ms Mass Spectrometry Analysis treat Treat intact cells with 4-Azido-4-(4-fluorophenyl)oxane (after photoactivation) or a control compound lyse_probe Lyse cells and label proteome with a broad-spectrum activity-based probe (e.g., iodoacetamide-alkyne for cysteines) treat->lyse_probe click Click chemistry with biotin-azide lyse_probe->click enrich Streptavidin enrichment of probe-labeled proteins click->enrich digest On-bead trypsin digestion enrich->digest lcms LC-MS/MS analysis of peptides digest->lcms quant Quantitative proteomic analysis to identify proteins with reduced probe labeling in the presence of the test compound lcms->quant

Caption: Competitive chemoproteomic profiling workflow.

Interpretation of Results: A decrease in the signal for a particular protein in the presence of 4-Azido-4-(4-fluorophenyl)oxane indicates that the probe has covalently bound to that protein, thereby blocking the binding of the broad-spectrum probe.[8] This allows for the identification of both on-target and off-target engagement across the proteome.

Protocol 2: Detailed Step-by-Step Competitive ABPP
  • Cell Treatment and Photo-crosslinking:

    • Treat intact cells with 4-Azido-4-(4-fluorophenyl)oxane or a vehicle control for a specified time.

    • Wash cells to remove unbound probe.

    • Irradiate with UV light to induce cross-linking.

  • Lysis and ABPP Labeling:

    • Harvest and lyse cells in a buffer compatible with ABPP (e.g., PBS).

    • Incubate the proteome with a cysteine-reactive probe like iodoacetamide-alkyne for 1 hour at room temperature.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

  • Proteomic Sample Preparation:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead reduction, alkylation, and trypsin digestion to release peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

    • Use a quantitative proteomics workflow (e.g., label-free quantification or tandem mass tags) to compare the abundance of each identified protein between the probe-treated and control samples.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: In-Gel Fluorescence Competition Data

Probe ConcentrationTarget Band Intensity (Arbitrary Units)Competition with Parent Compound
0 µM0N/A
0.1 µM1500-
1 µM8500-
10 µM15000-
1 µM + 100 µM Parent95090% reduction

Table 2: Top Hits from Competitive Chemoproteomic Profiling

ProteinGene NameFold Change (Probe/Control)p-valuePutative Role
Target Protein XTPX0.15<0.001On-target
Off-target Protein YOTPY0.45<0.01Potential off-target
Non-specific Protein ZNSPZ0.950.85Not a significant interactor

Validating Findings with Orthogonal Methods

No single technique is foolproof. It is crucial to validate key findings using orthogonal approaches.[4][5]

  • Target Knockdown/Knockout: The biological effect of the probe should be diminished in cells where the target protein has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).[4]

  • Structurally Dissimilar Probes: If available, testing a structurally different probe for the same target can help confirm that the observed phenotype is due to on-target engagement.[4]

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the non-photoactivated probe to purified target and off-target proteins.

By adhering to this rigorous, multi-faceted assessment strategy, researchers can build a comprehensive and reliable cross-reactivity profile for novel photoaffinity probes like 4-Azido-4-(4-fluorophenyl)oxane. This foundational knowledge is indispensable for the confident interpretation of experimental results and the successful progression of chemical probes toward their ultimate application in basic research and drug development.

References

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  • ResearchGate. (PDF) Synthesis, Antibacterial Activity and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers.
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  • MDPI. Radiochemical Synthesis of 4-[ 18 F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers.
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  • PubMed. Sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane-4,4.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.